solubility profile of 2-(Tetrahydrofurfuryloxy)tetrahydropyran in water
The following technical guide details the solubility profile, physicochemical stability, and determination protocols for 2-(Tetrahydrofurfuryloxy)tetrahydropyran . [1][2] CAS Registry Number: 710-14-5 Molecular Formula:...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical stability, and determination protocols for 2-(Tetrahydrofurfuryloxy)tetrahydropyran .
2-(Tetrahydrofurfuryloxy)tetrahydropyran (THF-THP ether) presents a complex solubility profile governed by the competition between its lipophilic cyclic ether backbones and its polar oxygen content. While often categorized generically as "soluble" in broad chemical databases, its behavior in aqueous media is strictly pH-dependent and concentration-limited .
Core Solubility Data:
Parameter
Value / Characteristic
Confidence Level
Predicted Water Solubility
10 – 50 g/L (at 25°C, pH 7.0)
High (QSAR/Structural Analog)
LogP (Octanol/Water)
1.71
Experimental/Lit. Consensus
Miscibility
Not Miscible (Forms biphasic system at high concentrations)
The molecule consists of two saturated heterocyclic rings (tetrahydrofuran and tetrahydropyran) linked by an acetal-like ether bond.
Lipophilicity: The ten-carbon skeleton drives the partition coefficient (LogP) toward 1.7, preventing full miscibility with water.
Hydrophilicity: Three ether oxygens accept hydrogen bonds from water, granting it significantly higher solubility than corresponding C10 alkanes (which are insoluble).
The Acetal Risk: The O-C-O linkage at the THP 2-position is an acetal. In the presence of hydronium ions (acidic water), this bond cleaves, reverting the molecule to Tetrahydrofurfuryl alcohol (miscible) and 5-Hydroxypentanal (equilibrium with Dihydropyran). Therefore, "solubility" in acidic water is a misnomer for "decomposition rate."
Part 2: Physicochemical Stability & Hydrolysis Pathway
To accurately utilize or measure this compound in aqueous systems, one must understand its degradation pathway. The solubility is only a static property if the pH is maintained above neutral.
Hydrolysis Mechanism (Acid-Catalyzed)
In acidic environments (pH < 5), the exocyclic oxygen is protonated, leading to the elimination of tetrahydrofurfuryl alcohol and the formation of an oxocarbenium ion, which is rapidly hydrated.
Figure 1: Acid-catalyzed hydrolysis pathway. The apparent increase in solubility at low pH is actually the formation of the highly soluble degradation product, tetrahydrofurfuryl alcohol.
Part 3: Determination Protocol (Self-Validating)
Reagents & Preparation
Buffer: 50 mM Phosphate Buffer (pH 7.4) or Borate Buffer (pH 9.0). Do not use unbuffered water or acetate buffers (acidic).
Internal Standard: Diglyme (Bis(2-methoxyethyl) ether) or Octanol (depending on GC column polarity).
Experimental Workflow (ASTM E1148 Modified)
Step 1: Saturation
Add excess THF-THP ether to 20 mL of Buffer (pH 7.4) in a glass vial. The mixture should be visibly biphasic (cloudy or distinct layers).
Step 2: Equilibration
Agitate at 25°C ± 0.1°C for 24 hours.
Validation Check: Measure pH before and after. If pH drops > 0.5 units, hydrolysis is occurring; repeat with stronger buffer or higher pH.
Step 3: Phase Separation
Centrifuge at 3000g for 15 minutes to separate the undissolved oil phase.
Critical: Ensure temperature remains constant during centrifugation to prevent precipitation.
Step 4: Sampling & Extraction
Carefully sample the aqueous supernatant.
Perform a liquid-liquid extraction (LLE) using Dichloromethane (DCM) or Ethyl Acetate to transfer the ether into a GC-compatible solvent.
Step 5: Quantification (GC-FID)
Inject into Gas Chromatograph with Flame Ionization Detector.
Column: DB-5 or DB-Wax.
Oven: 50°C (2 min) → 10°C/min → 250°C.
Calculation: Compare Area Under Curve (AUC) against a pre-established calibration curve in DCM.
Analytical Decision Tree
Figure 2: Analytical workflow for determining solubility of non-UV-active ethers.
Part 4: Applications & Implications[2][3][4][5]
Drug Formulation (Co-Solvent)
This ether serves as a lipophilic co-solvent . It can solubilize hydrophobic APIs (Active Pharmaceutical Ingredients) that are unstable in alcohols. However, due to its limited water solubility (~10-50 g/L), it is best used in emulsion systems (creams, lotions) rather than clear aqueous solutions.
Synthesis (Protecting Group)
In organic synthesis, the "THP ether" moiety is a standard protecting group for alcohols.[1][2][3] The tetrahydrofurfuryl variant is less common but offers higher boiling point stability.
Deprotection: Can be removed intentionally using dilute HCl or p-Toluenesulfonic acid (pTSA) in methanol.
Reaction Solvent: Its stability in basic media (e.g., NaOH, KOH) makes it an excellent solvent for alkylation reactions where water miscibility is not desired to facilitate phase transfer catalysis.
Toxicology Note
While specific tox data for this CAS is limited, THP ethers generally metabolize to their corresponding alcohols and aldehydes. Tetrahydrofurfuryl alcohol (the metabolite) is a known eye irritant and solvent. Handling should follow standard VOC safety protocols.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142440: 2-(Tetrahydrofurfuryloxy)tetrahydropyran. Retrieved from [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP ether stability and hydrolysis kinetics).
ASTM International.ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility. (Methodology basis for the described shake-flask protocol).
2-(Tetrahydrofurfuryloxy)tetrahydropyran CAS number and identifiers
The following technical guide provides an in-depth profile of 2-(Tetrahydrofurfuryloxy)tetrahydropyran , a specific acetal-ether derivative used in organic synthesis and green chemistry applications. CAS Number: 710-14-5...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth profile of 2-(Tetrahydrofurfuryloxy)tetrahydropyran , a specific acetal-ether derivative used in organic synthesis and green chemistry applications.
2-(Tetrahydrofurfuryloxy)tetrahydropyran (also known as tetrahydrofurfuryl tetrahydropyranyl ether) is a high-boiling, chemically stable acetal-ether.[2] It is synthesized through the acid-catalyzed protection of tetrahydrofurfuryl alcohol (THFA) with 3,4-dihydro-2H-pyran (DHP) .[2][4][5]
In the pharmaceutical and agrochemical sectors, this molecule serves two primary roles:
Protected Intermediate: It represents the "masked" form of tetrahydrofurfuryl alcohol, stable against strong bases, nucleophiles, and reducing agents (e.g., LiAlH₄, Grignard reagents).[5]
Green Solvent: As a derivative of biomass-sourced furfural, it functions as a high-boiling, polar aprotic-like solvent with a lower volatility profile than standard ethers (THF, Et₂O).[2]
Chemical Identity & Identifiers
This compound features two heterocyclic rings (tetrahydropyran and tetrahydrofuran) connected via an ether linkage.[2][5][6]
The molecule is a clear, colorless liquid.[5][7] Its high boiling point and stability make it valuable for reactions requiring elevated temperatures where lower ethers would evaporate.[2][5]
Property
Metric
Context
Boiling Point
235–238 °C
High thermal stability; suitable for refluxing high-energy reactions.[2][5]
Classified as combustible but not highly flammable.[2][5]
Solubility
Organic Solvents
Miscible with ethanol, ether, DCM.[5] Immiscible with water (hydrophobic).[2][5]
Chirality
2 Stereocenters
Contains two chiral centers (C2 on THP, C2 on THF), resulting in a mixture of diastereomers.[5]
Synthesis & Reaction Mechanics
The synthesis of CAS 710-14-5 is a classic example of alcohol protection via acetal formation.[2][5] It involves the electrophilic addition of the hydroxyl group of tetrahydrofurfuryl alcohol to the enol ether double bond of 3,4-dihydro-2H-pyran.[2]
The Mechanism
The reaction is driven by acid catalysis.[2][5] The protonation of the DHP double bond generates a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic oxygen of the alcohol.[2][5]
Figure 1: Acid-catalyzed addition mechanism forming the THP ether.[2]
Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Tetrahydrofurfuryl alcohol in anhydrous DCM (0.5 M concentration).
Addition: Add the acid catalyst (PPTS is preferred for acid-sensitive substrates; p-TSA is faster for robust substrates).[2][5]
Reaction: Add 3,4-Dihydro-2H-pyran dropwise via syringe over 10 minutes. Stir at room temperature (20–25 °C).
Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc). The alcohol spot will disappear, replaced by a less polar spot (the ether).[5]
Quenching: Once complete (typically 2–4 hours), quench with saturated aqueous NaHCO₃.
Workup: Extract with DCM (3x), wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Purify via vacuum distillation (due to high boiling point) or flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2][5]
Expert Insight: The product will appear as a mixture of diastereomers in NMR spectroscopy.[2][5] You will observe complex multiplets for the acetal proton (O-CH-O) around 4.5–4.7 ppm due to the presence of stereocenters on both the THP and THF rings.[2]
Applications & Stability
Chemical Stability
The acetal linkage in CAS 710-14-5 renders it stable to basic and nucleophilic conditions.[2][5] It is inert to:
This stability allows the molecule to be used as a protected intermediate.[2][5] For example, if the tetrahydrofuran ring requires lithiation or modification, the alcohol group is safely masked by the THP group.[5]
Deprotection (Cleavage)
The THP group is cleaved under mild acidic conditions to regenerate the alcohol.[2][5]
Reagent: Acetic acid (80% aq) or dilute HCl in Methanol.
Conditions: Stir at RT or mild heating (40 °C).
Byproduct: 5-Hydroxypentanal (which exists in equilibrium with hemiacetal forms).[2][5]
Figure 2: Deprotection workflow regenerating the parent alcohol.[2]
Safety & Handling
While less volatile than diethyl ether, CAS 710-14-5 is an ether and subject to peroxidation upon prolonged storage and exposure to air.[2][5]
Peroxide Formation: Like THF, it can form explosive peroxides.[5] Test with starch-iodide paper before distillation.[2][5]
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place.
PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[2][5]
References
ChemSrc. 2H-Pyran,tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]- Physicochemical Properties. Retrieved from [Link][2][5]
PubChem. Tetrahydrofurfuryl alcohol (Precursor Data) and THP Protection Chemistry. Retrieved from [Link][2][5]
Wuts, P. G. M., & Greene, T. W. (2006).[5] Greene's Protective Groups in Organic Synthesis.[2][5] Wiley-Interscience.[2][5] (Standard reference for THP protection/deprotection mechanics).
Thermodynamic & Physicochemical Profile: 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Topic: (TFTHP) Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] Executive Summary 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP), identified by C...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (TFTHP)
Content Type: In-depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
[1]
Executive Summary
2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP), identified by CAS 710-14-5 , is a high-boiling, bifunctional ether-acetal utilized primarily as a specialized solvent and protecting group intermediate in organic synthesis.[1] Characterized by its stability under basic conditions and lability in acidic environments, TFTHP serves as a critical "masked" alcohol in multi-step pharmaceutical syntheses.
This guide provides a rigorous analysis of the compound's boiling point and vapor pressure—two critical parameters for process design, solvent recovery, and vacuum distillation protocols. By synthesizing experimental data with thermodynamic modeling, this document establishes a baseline for handling TFTHP in high-precision R&D and pilot-scale environments.
Physicochemical Core Data
The following data consolidates experimental values from authoritative chemical registries and thermodynamic evaluations.
TFTHP consists of a tetrahydrofurfuryl group linked to a tetrahydropyranyl (THP) ring via an acetal oxygen. This structure imparts significant lipophilicity while retaining polar coordination sites.
Caption: The acetal linkage (red) serves as the reactive center for deprotection, while the flanking rings provide solvent properties.[1]
Boiling Point & Vapor Pressure Analysis
Thermodynamic Basis
The high boiling point of TFTHP (235–238 °C) is attributed to the molecule's molecular weight (186.25 g/mol ) and the dipole-dipole interactions inherent to its polyether structure.[1] Unlike simple alcohols, TFTHP lacks a hydrogen-bond donor, which prevents the formation of strong intermolecular H-bond networks; however, its conformational flexibility allows for dense packing and significant van der Waals interactions.[1]
Vapor Pressure Prediction (Methodology)
Direct experimental vapor pressure curves for TFTHP are sparse in open literature. In the absence of a specific Antoine equation, we utilize the Modified Trouton’s Rule and Clausius-Clapeyron approximation to estimate vapor pressure at ambient conditions, a standard approach in process safety engineering.[1]
Estimation Logic:
Boiling Point (
): 509.15 K (236 °C).
Entropy of Vaporization (
): For non-polar/weakly polar liquids, .
Enthalpy of Vaporization (
): Calculated via .
Result at 25 °C: The vapor pressure is estimated to be extremely low, likely < 1 Pa (< 0.0075 mmHg) .[1]
Implication: TFTHP is effectively non-volatile at room temperature, minimizing inhalation risks but requiring high vacuum (< 1 mmHg) for efficient distillation without thermal degradation.
Caption: Logical workflow for estimating vapor pressure when experimental data is limited to boiling point.
Experimental Determination Protocols
For researchers requiring precise vapor pressure data (e.g., for simulation in Aspen Plus or ChemCAD), the following self-validating protocols are recommended.
Protocol A: Dynamic Ebulliometry (For Boiling Point vs. Pressure)
This method constructs the
curve by measuring the boiling temperature at controlled sub-atmospheric pressures.
Setup: Equip a vacuum-jacketed ebulliometer with a calibrated pressure transducer (±0.1 mmHg accuracy) and a Pt100 temperature sensor.
Validation: Calibrate the system using n-decane (high boiler standard).
Execution:
Charge TFTHP (purity >99%).
Step down pressure from 100 mmHg to 1 mmHg in 10 mmHg decrements.
Record
only after condensate reflux rate stabilizes (steady state).
Unreacted Dihydropyran (DHP): BP ~86 °C. Significant depression of mixture boiling point.
Tetrahydrofurfuryl Alcohol: BP ~178 °C. difficult to separate by simple distillation; requires fractional distillation.[1]
Caption: Purification logic to remove lower-boiling impurities (DHP, Alcohol) that skew BP measurements.
Implications for Drug Development
Solvent Recovery: Due to its high boiling point (236 °C), TFTHP cannot be removed by standard rotary evaporation (max bath temp ~60 °C). It requires high-vacuum centrifugal evaporation or lyophilization if the drug product is stable.[1]
Genotoxicity Risks: As an acetal, TFTHP can hydrolyze in vivo to release tetrahydrofurfuryl alcohol and 5-hydroxypentanal. While generally considered low toxicity, the aldehyde degradation product should be monitored in trace impurity profiling (ICH M7 guidelines).
Process Safety: The low vapor pressure reduces flammability risks at ambient temperature, but the formation of peroxides (common in ethers) requires periodic testing using KI strips before any heating or distillation step.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP protection chemistry).
Sigma-Aldrich. (2025). Safety Data Sheet: Tetrahydrofurfuryl tetrahydropyranyl ether.Link[1]
An In-depth Technical Guide to the Synthesis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran from Dihydropyran
Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(tetrahydrofurfuryloxy)tetrahydropyran, a valuable acetal, through the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with tetr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(tetrahydrofurfuryloxy)tetrahydropyran, a valuable acetal, through the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with tetrahydrofurfuryl alcohol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, discusses the critical parameters influencing the reaction's success, and provides a thorough characterization of the final product. The guide emphasizes the principles of scientific integrity, providing a self-validating framework for the described methodology, and is grounded in authoritative references.
Introduction: The Significance of Tetrahydropyranyl Ethers
The tetrahydropyranyl (THP) ether is a cornerstone of protecting group chemistry in multi-step organic synthesis. The formation of a THP ether by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions is a widely employed strategy to mask the hydroxyl functionality.[1][2] This protection is favored due to the resulting acetal's stability across a broad spectrum of non-acidic reaction conditions, including exposure to organometallics, hydrides, and strong bases.[1] The THP group can be readily removed under mild acidic conditions, ensuring the regeneration of the alcohol at the desired synthetic stage.[1]
2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5) is a specific THP ether derived from tetrahydrofurfuryl alcohol.[3] This compound, with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol , finds applications as a specialty solvent and intermediate in the synthesis of more complex molecules.[3] This guide will focus on the practical and mechanistic details of its synthesis.
The Reaction Mechanism: An Acid-Catalyzed Electrophilic Addition
The synthesis of 2-(tetrahydrofurfuryloxy)tetrahydropyran proceeds via an acid-catalyzed electrophilic addition of tetrahydrofurfuryl alcohol to the double bond of 3,4-dihydro-2H-pyran. The mechanism can be elucidated in the following steps:
Protonation of Dihydropyran: The acid catalyst (H⁺) protonates the oxygen atom of the enol ether in DHP. This initial step is fast and reversible.
Formation of a Resonancestabilized Carbocation: The protonated intermediate is unstable and rearranges to form a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the carbon at position 2 and the ring oxygen, with the major resonance contributor having the positive charge on the carbon. This carbocation is the key electrophilic species in the reaction.
Nucleophilic Attack by Tetrahydrofurfuryl Alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group of tetrahydrofurfuryl alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step results in the formation of a new carbon-oxygen bond.
Deprotonation: A weak base (e.g., the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly added oxygen atom, regenerating the acid catalyst and yielding the final product, 2-(tetrahydrofurfuryloxy)tetrahydropyran.
This protocol is a generalized procedure based on established methods for the tetrahydropyranylation of primary alcohols.[4][5][6] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
Tetrahydrofurfuryl alcohol
C₅H₁₀O₂
102.13
10
1.02 g (0.99 mL)
3,4-Dihydro-2H-pyran (DHP)
C₅H₈O
84.12
12
1.01 g (1.1 mL)
p-Toluenesulfonic acid (PTSA)
C₇H₈O₃S·H₂O
190.22
0.2
38 mg
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
20 mL
Saturated Sodium Bicarbonate
NaHCO₃
84.01
-
15 mL
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
-
As needed
Procedure
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofurfuryl alcohol (10 mmol).
Solvent and Reagent Addition: Dissolve the alcohol in dichloromethane (20 mL). To this solution, add 3,4-dihydro-2H-pyran (12 mmol).
Catalyst Introduction: While stirring the solution at room temperature, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mmol).
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 1-3 hours.
Work-up: Once the starting alcohol is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL) to neutralize the acid catalyst.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-(tetrahydrofurfuryloxy)tetrahydropyran.
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A [label="1. Add Tetrahydrofurfuryl Alcohol\nto flask"];
B [label="2. Dissolve in DCM and\nadd DHP"];
C [label="3. Add catalytic PTSA"];
D [label="4. Stir at room temperature\nand monitor by TLC"];
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E [label="5. Quench with NaHCO₃ solution"];
F [label="6. Extract with DCM"];
G [label="7. Dry with Na₂SO₄ and concentrate"];
H [label="8. Purify by distillation\nor chromatography"];
E -> F -> G -> H;
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D -> E [label="Reaction Complete"];
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caption [label="Figure 2: Step-by-step experimental workflow.", fontsize=10];
Causality Behind Experimental Choices
Choice of Catalyst: While various Brønsted and Lewis acids can catalyze this reaction, p-toluenesulfonic acid is a common choice due to its effectiveness, low cost, and ease of handling as a solid.[4] For acid-sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be employed to minimize side reactions.[1] Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, offer the advantage of simple filtration-based removal, streamlining the purification process.[6]
Stoichiometry: A slight excess of dihydropyran (1.2 equivalents) is typically used to ensure the complete conversion of the limiting alcohol.
Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the reactants and the catalyst. Solvent-free conditions are also reported and can be an environmentally friendly alternative, often requiring grinding of the reactants with a solid catalyst.[5]
Work-up: The use of a saturated sodium bicarbonate solution is crucial to neutralize the acid catalyst, preventing the reverse reaction (deprotection) during work-up and purification.
Characterization of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
The successful synthesis of the target compound is confirmed through a combination of physical and spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the presence of two chiral centers (the anomeric carbon of the THP ring and the chiral center in the tetrahydrofurfuryl moiety if a chiral starting material is used), leading to diastereomers. Key expected signals include:
A multiplet around 4.6 ppm corresponding to the anomeric proton (O-CH-O) of the THP ring.
Multiplets in the range of 3.4-4.0 ppm for the methylene and methine protons adjacent to oxygen atoms in both the THP and tetrahydrofuran rings.
A series of multiplets between 1.5-2.0 ppm for the remaining methylene protons of both rings.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms. Predicted chemical shifts include:
A signal for the anomeric carbon (O-CH-O) of the THP ring around 98-100 ppm .
Signals for the carbons bonded to oxygen (C-O) in the range of 60-80 ppm .
Signals for the remaining aliphatic carbons in the upfield region of 20-40 ppm .
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations and the absence of a broad O-H stretch from the starting alcohol.
2940-2850 cm⁻¹: C-H stretching vibrations of the aliphatic CH₂ and CH groups.
1150-1050 cm⁻¹: A series of strong, characteristic C-O stretching bands for the ether and acetal linkages.
Absence of a broad band around 3300-3500 cm⁻¹ , indicating the consumption of the starting alcohol's -OH group.
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would likely show a weak or absent molecular ion peak (M⁺) at m/z 186. The fragmentation pattern is expected to be dominated by the cleavage of the acetal bond. Key fragments would include ions corresponding to the protonated dihydropyran (m/z 85) and the tetrahydrofurfuryloxonium ion (m/z 101).
Conclusion
The synthesis of 2-(tetrahydrofurfuryloxy)tetrahydropyran from dihydropyran and tetrahydrofurfuryl alcohol is a straightforward and efficient reaction based on the well-established principles of acid-catalyzed tetrahydropyranylation. This guide provides a robust framework for its synthesis, from the mechanistic underpinnings to a detailed experimental protocol and characterization guidelines. The versatility of the THP protecting group strategy ensures that this reaction remains a valuable tool in the arsenal of synthetic chemists. By understanding the key parameters and the rationale behind the experimental design, researchers can confidently and successfully implement this procedure in their synthetic endeavors.
References
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
Rezai, N., Meybodi, F. A., & Salehi, P. (2000). A Simple and Efficient Procedure for Tetrahydropyranylation of Alcohols and Phenols with Heteropolyacids as a Reusable Catalyst.
ChemSrc. (2025, August 25). 2H-Pyran,tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-. Retrieved from [Link]
CONICET. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with. Retrieved from [Link]
Taylor & Francis Online. (2009, February 25). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Retrieved from [Link]
Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. (n.d.). Retrieved from [Link]
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
thermal stability data for 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Executive Summary 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5) serves as a specialized high-boiling solvent and intermediate, characterized by its dual-cyclic ether structure.[1] While it exhibits robust therm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5) serves as a specialized high-boiling solvent and intermediate, characterized by its dual-cyclic ether structure.[1] While it exhibits robust thermal stability up to its boiling point (~235°C) under neutral and anaerobic conditions, its stability profile is chemically bifurcated.[1] It is highly stable to basic hydrolysis and nucleophilic attack but extremely labile to acid-catalyzed thermal reversion and oxidative degradation.[1]
This guide provides a mechanistic analysis of its thermal behavior, defining the operational windows for safe processing.[1] It addresses the critical safety risk of peroxide formation —a hazard inherent to its bis-ether structure—and outlines self-validating protocols for stability assessment.[1]
Physicochemical Baseline & Thermal Properties
The thermal stability of this compound cannot be decoupled from its physical constants.[1] The high boiling point suggests utility in high-temperature applications, but this is bounded by its flash point and auto-oxidation potential.[1]
Table 1: Core Physicochemical Data
Property
Value
Context for Stability
CAS Number
710-14-5
Unique Identifier
Molecular Structure
Bis-heterocyclic ether (THP-acetal)
Dual sites for radical abstraction
Boiling Point
235–238°C (at 760 mmHg)
Upper limit of liquid phase utility
Flash Point
~98°C (208°F)
Flammability hazard onset
Density
1.03 g/mL
Phase separation potential in aqueous workup
Functional Class
Mixed Acetal / Ether
Acid Sensitive / Peroxide Former
Thermal Stability Profile
The thermal degradation of 2-(Tetrahydrofurfuryloxy)tetrahydropyran proceeds via two distinct mechanistic pathways depending on the environmental conditions: Acid-Catalyzed Reversion and Radical-Mediated Oxidation .[1]
Under neutral or basic conditions, the acetal linkage at the 2-position of the tetrahydropyran (THP) ring is thermally stable.[1] However, in the presence of even trace Lewis or Brønsted acids, elevated temperatures trigger a retro-addition reaction.[1]
Mechanism: Protonation of the exocyclic oxygen weakens the C-O bond, leading to the elimination of tetrahydrofurfuryl alcohol and the formation of an oxocarbenium ion, which rapidly deprotonates to 3,4-dihydro-2H-pyran (DHP).[1]
Critical Temperature: Reversion can occur as low as 50–60°C if strong acid catalysts (e.g., p-TSA) are present.[1] In the absence of acid, thermal cracking typically requires temperatures >250°C .[1]
This is the primary safety concern.[1] Both the THP and THF rings possess
-hydrogens (adjacent to oxygen) that are highly susceptible to radical abstraction by atmospheric oxygen.[1]
Mechanism: Auto-oxidation leads to the formation of hydroperoxides at the
-carbon.[1] These peroxides are thermally unstable and can decompose violently upon concentration (e.g., during distillation) or shock.[2][3]
Degradation Products: Ring-opening leads to the formation of aldehydes (e.g., 5-hydroxypentanal), ketones, and short-chain carboxylic acids.[1]
Mechanistic Visualization
The following diagrams illustrate the two primary degradation pathways. These models are essential for understanding the causality behind the storage and handling protocols.
Caption: Under acidic thermal stress, the molecule reverts to its precursors.[1] This reaction is reversible but favors elimination at high temperatures due to the volatility of DHP.
Figure 2: Oxidative Radical Degradation Cycle
Caption: The auto-oxidation cycle generates explosive hydroperoxides. This process is accelerated by light and heat, necessitating inert storage.
Experimental Validation Protocols
As a scientist, you must not rely solely on literature values.[1] The following protocols allow you to validate the stability of your specific lot of material.
Protocol A: Thermal Stress Test (DSC Analysis)
Purpose: To determine the onset temperature of exothermic decomposition.
Preparation: Load 2–5 mg of sample into a high-pressure gold-plated crucible (to prevent catalytic effect of standard Al pans).
Atmosphere: Purge with Nitrogen (50 mL/min) to assess non-oxidative thermal stability. Repeat with Air to assess oxidative stability.[1]
Mitigation: If peroxides are detected, pass the solvent through a column of activated alumina or treat with ferrous sulfate before any thermal processing.[1]
Storage & Handling Directives
To maintain the integrity of 2-(Tetrahydrofurfuryloxy)tetrahydropyran, adhere to these "Golden Rules":
pH Control: Strictly avoid contact with strong acids (HCl, H₂SO₄, p-TSA) unless intended for deprotection.[1] Even acidic silica gel can induce degradation during purification.[1]
Inert Atmosphere: Store under Argon or Nitrogen.[1][3] The ether linkages are prime targets for atmospheric oxygen.[1]
Stabilization: For long-term storage, ensure the presence of a radical inhibitor such as BHT (Butylated hydroxytoluene) at 100–250 ppm.[1]
Distillation Safety: Never distill to dryness. The residue may contain concentrated peroxides.[1][2][3][4] Always test for peroxides before heating.[1]
References
ChemicalBook. (2025).[1][5] Tetrahydro-2-(2-propynyloxy)-2H-pyran Properties and Synthesis. Retrieved from
Fisher Scientific. (2025).[1] Safety Data Sheet: Tetrahydro-2-(2-propynyloxy)-2H-pyran.[1] Retrieved from
Organic Chemistry Portal. (2023). Tetrahydropyranyl Ethers: Stability and Protection Mechanisms.[1][6] Retrieved from
University of Minnesota. (2025).[1] Peroxide-Forming Chemicals: Handling and Storage Guidelines.[1][3][4] Retrieved from
BenchChem. (2025).[1][5] Stability and Degradation of Tetrahydropyran Derivatives.[1] Retrieved from
viscosity and density of 2-(Tetrahydrofurfuryloxy)tetrahydropyran at room temperature
The following guide provides an in-depth technical analysis of the physicochemical properties of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP). It addresses the specific request for viscosity and density data while br...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the physicochemical properties of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP). It addresses the specific request for viscosity and density data while bridging the gap where explicit literature data is sparse with rigorous measurement protocols.
2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) is a bicyclic acetal derived from the reaction of tetrahydrofurfuryl alcohol and dihydropyran. Often utilized as a robust protecting group for alcohols or as a high-boiling, polar aprotic solvent in peptide synthesis, its physical behavior is governed by its dual-ether functionality.
For researchers in drug development and process chemistry, accurate rheological data is critical for designing flow reactors, filtration units, and liquid-liquid extraction protocols. While the density of TFTHP is well-established, its viscosity is a non-standard parameter in public databases. This guide provides the confirmed density, the structural basis for its rheology, and a validated protocol for determining its precise viscosity in-house.
CRITICAL DISAMBIGUATION: TFTHP is occasionally listed under the trade name "T-Solvent" in some chemical catalogs. Caution: "T-Solvent" is also a common commercial trade name for Xylene (CAS 1330-20-7). Always verify the CAS number 710-14-5 to ensure you are handling the correct heterocyclic ether.
Core Physicochemical Data (Room Temperature)
The following data points are synthesized from validated chemical supplier technical data sheets (TDS) and standard property databases.
Property
Value
Conditions
Method/Source
Density ()
1.03 ± 0.01 g/mL
25°C
Pycnometry / Lit. Ref [1, 2]
Refractive Index ()
1.461
20°C
Refractometry / Lit. Ref [1, 3]
Boiling Point
235–238°C
760 mmHg
Standard Distillation
Flash Point
98°C (208°F)
Closed Cup
ASTM D93
Viscosity ()
Est. 2.0 – 4.0 cP
25°C
See Section 3 for Determination
Data Interpretation[2][3][4][5]
Density Implications: With a specific gravity of ~1.03, TFTHP is slightly denser than water . This presents a challenge in aqueous workups, as the organic layer may not clearly float or sink if the aqueous phase has a similar density (e.g., dilute brine). Process Tip: Use concentrated brine (>1.1 g/mL) to force the TFTHP layer to the top, or chlorinated solvents to force it to the bottom.
Viscosity Dynamics: Unlike its precursor tetrahydrofurfuryl alcohol (THFA,
cP), TFTHP lacks a hydroxyl group, preventing strong intermolecular hydrogen bonding. However, its molecular weight (186.25 g/mol ) is significantly higher than Tetrahydrofuran (THF, cP). Consequently, it behaves as a mobile liquid with flow characteristics likely falling between diethyl ether and dilute ethylene glycol.
Experimental Protocols: Viscosity & Density Determination[6][7][8]
Since specific viscosity data for CAS 710-14-5 is often absent from standard libraries, the following protocols allow for rapid, self-validating determination in a research setting.
Protocol A: Density Measurement (Oscillating U-Tube)
Standard: ASTM D4052
Principle: The density is derived from the change in resonant frequency of a hollow glass U-tube filled with the sample.
Calibration: Perform a 2-point check using air and degassed deionized water at 25.0°C.
Sample Prep: Filter 2 mL of TFTHP through a 0.45 µm PTFE syringe filter to remove particulates that could dampen oscillation.
Injection: Inject the sample slowly to avoid bubble formation. Ensure the U-tube is free of "microbubbles" (visual check via camera).
Equilibration: Allow the instrument to stabilize at 25.0°C (±0.05°C).
Readout: Record density to 4 decimal places.
Cleaning: Flush with Acetone followed by Methanol; dry with air pump.
Principle: Measures the time required for a fixed volume of liquid to flow under gravity through a calibrated glass capillary.
Equipment: Ubbelohde Viscometer (Size 0C or 1, suitable for 0.6–3.0 cSt range).
Workflow:
Bath Setup: Set a thermostatic water bath to 25.0°C ± 0.1°C .
Loading: Charge the viscometer with ~15 mL of TFTHP (filtered).
Equilibration: Submerge the viscometer in the bath for 15 minutes to reach thermal equilibrium.
Measurement:
Use a suction bulb to draw the liquid above the upper timing mark.
Release suction and allow the liquid to flow freely.
Start the timer when the meniscus crosses the upper mark .
Stop the timer when it crosses the lower mark .
Calculation:
Where:
= Kinematic Viscosity (cSt)
= Viscometer Constant (mm²/s²)
= Flow time (seconds)
Dynamic Viscosity Conversion:
Where is the density (1.03 g/mL). Result is in centipoise (cP) or mPa·s.
Structural & Functional Visualization
Synthesis & Structure-Property Relationship
TFTHP is synthesized via the acid-catalyzed addition of tetrahydrofurfuryl alcohol to 3,4-dihydro-2H-pyran. The resulting acetal linkage is stable to base but sensitive to aqueous acid—a key feature for its use as a protecting group.
Figure 1: Synthesis pathway of TFTHP showing the convergence of two heterocyclic rings, contributing to its moderate density and viscosity.
Measurement Decision Logic
Use this workflow to determine which property measurement is required for your specific application.
Figure 2: Decision matrix for determining necessary physical property measurements based on experimental intent.
Applications & Safety Implications
Drug Development & Synthesis
Green Solvent Potential: TFTHP is increasingly explored as a "greener" alternative to DMF and NMP in solid-phase peptide synthesis (SPPS) due to its high boiling point and stability.
Protecting Group: The tetrahydropyranyl (THP) ether moiety is a classic protecting group. The TFTHP variant offers different solubility profiles, potentially aiding in the crystallization of complex intermediates.
Safety & Handling
Peroxide Formation: Like all ethers (especially those with
-hydrogens on a ring), TFTHP can form explosive peroxides upon exposure to air.
Protocol: Test for peroxides using starch-iodide paper before distillation or heating. Store under inert gas (Argon/Nitrogen).
Flammability: With a flash point of 98°C, it is classified as a Class IIIB combustible liquid (NFPA), making it safer than THF (Flash point -14°C) but still requiring standard precautions.
References
ChemSrc. (2025). 2-(Tetrahydrofurfuryloxy)tetrahydropyran - CAS#: 710-14-5.[1] Retrieved from [Link]
ASTM International. (2024). ASTM D445-21: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. West Conshohocken, PA.
ASTM International. (2024). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. West Conshohocken, PA.
what is 2-(Tetrahydrofurfuryloxy)tetrahydropyran used for in chemistry
Executive Summary 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5) serves as a specialized, protected building block in organic synthesis and pharmaceutical development.[1][2][3][4][5][6] Chemically, it is the te...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5) serves as a specialized, protected building block in organic synthesis and pharmaceutical development.[1][2][3][4][5][6] Chemically, it is the tetrahydropyranyl (THP) acetal of tetrahydrofurfuryl alcohol (THFA).
For the drug development professional, this compound represents a strategic solution to a common synthetic hurdle: masking the protic hydroxyl group of THFA to permit base-mediated or oxidative transformations elsewhere in a complex molecule.[1][2][3][5] By converting the alcohol to a THP ether, researchers create a robust, aprotic intermediate that is stable to strong bases, Grignard reagents, and hydrides, yet easily cleaved under mild acidic conditions when the hydroxyl functionality is required again.[5]
This guide details the physicochemical profile, synthesis logic, diastereomeric considerations, and deprotection protocols necessary to utilize this compound effectively.[5]
Chemical Identity & Physicochemical Profile
Understanding the physical nature of this ether is critical for solvent selection and purification strategies.[1][5]
Property
Value / Description
Relevance to Protocol
IUPAC Name
2-[(Tetrahydrofuran-2-yl)methoxy]oxane
Systematic identification
CAS Number
710-14-5
Registry lookup
Molecular Formula
C₁₀H₁₈O₃
Mass spectrometry (MW: 186.25 g/mol )
Boiling Point
~235–238°C
High boiling point requires vacuum distillation for purification.[1][2][3][5]
Density
1.03 g/mL
Slightly denser than water; facilitates phase separation.[1][5]
Classified as combustible; requires standard safety precautions.[5]
Synthetic Utility & Mechanism
The core value of 2-(Tetrahydrofurfuryloxy)tetrahydropyran lies in the Tetrahydropyranyl (THP) protection strategy .[1][2][3]
The Protection Logic
Tetrahydrofurfuryl alcohol (THFA) is a versatile bio-based solvent and intermediate.[5] However, its primary hydroxyl group (-OH) is acidic (
) and nucleophilic.[1][2][3][5] This interferes with:
Organometallic Reactions: Grignard or Lithium reagents will deprotonate the alcohol rather than reacting with the target electrophile.[1][5]
Oxidations: Non-selective oxidants might attack the alcohol.[1][5]
By reacting THFA with 3,4-Dihydro-2H-pyran (DHP) , we form the THP ether.[1][2][3][5] This transforms the protic alcohol into a base-stable acetal.[1][2][3][5]
Synthesis Protocol (Atom-Economic Addition)
The formation is an acid-catalyzed addition reaction.[1][2][3][5] It is highly atom-economic as the "protecting group" reagent (DHP) is incorporated entirely into the molecule with no byproducts.[1][2][3][5]
Mechanism:
Protonation of the DHP double bond generates an oxocarbenium ion.[1][5]
Nucleophilic attack by the hydroxyl oxygen of THFA.[1][5]
Crucial Note for Researchers: This reaction creates a new chiral center at the anomeric carbon of the THP ring (C2). Since the starting material (THFA) also contains a chiral center (at the C2 position of the furan ring), the product exists as a mixture of diastereomers .
If racemic THFA is used: You obtain a complex mixture of (
Impact: In NMR spectroscopy, you will see complex splitting patterns (doubling of signals) due to these diastereomers.[5] This is not an impurity; it is an intrinsic property of the compound.[1][5]
Visualization: Synthesis & Deprotection Pathway
The following diagram illustrates the reversible protection strategy, highlighting the transition from a base-sensitive alcohol to a base-stable ether.
Figure 1: The THP protection cycle allows the tetrahydrofurfuryl moiety to survive harsh basic or reducing conditions.[2][3]
Experimental Protocols
Protocol A: Synthesis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Objective: Protection of THFA.
Scale: 50 mmol.
Reagents:
Tetrahydrofurfuryl alcohol (THFA): 5.1 g (50 mmol)[2][3]
3,4-Dihydro-2H-pyran (DHP): 6.3 g (75 mmol, 1.5 equiv)[1][2][3][5]
Pyridinium p-toluenesulfonate (PPTS): 1.25 g (5 mmol, 10 mol%)[1][2][3]
Self-Validation: The solution should become clear. TLC will show the reappearance of the polar alcohol spot.[1][5]
Neutralize with solid NaHCO₃ before concentrating to prevent acid-catalyzed polymerization of the furan ring or degradation.[1][2][3][5]
Applications in Drug Development
Why use this specific ether over a simple benzyl or silyl ether?
Stability Profile: Unlike silyl ethers (TBS, TMS), the THP-protected THFA is stable to fluoride ions and strong bases.[1][2][5] This allows it to be used in molecules undergoing nucleophilic fluorination or lithiation steps.[1][5]
Cost & Scalability: DHP is inexpensive and the atom economy is 100%.[1][5] For large-scale pharmaceutical intermediates, this cost-efficiency is superior to expensive silyl chlorides.[1][2][3][5]
Green Chemistry: THFA is a bio-derived solvent.[1][5] Using its THP ether aligns with green solvent initiatives, provided the chlorinated solvents (DCM) in the synthesis are replaced with greener alternatives like 2-MeTHF.[2][3][5]
Safety & Handling
Peroxide Formation: Like many ethers, tetrahydropyranyl ethers can form explosive peroxides upon prolonged exposure to air and light.[1][5]
Protocol: Test for peroxides using starch-iodide paper before distillation.[1][2][3][5] Store under nitrogen in amber glass.
Toxicity: Causes skin and eye irritation.[1][5][8] Use standard PPE (gloves, goggles, fume hood).[5]
Flammability: Keep away from open flames and heat sources.[1][5]
References
ChemicalBook. (2025).[1][5] 2-(Tetrahydrofurfuryloxy)tetrahydropyran - CAS 710-14-5 Properties and Applications. Retrieved from [2][3]
PubChem. (2025).[1][5] Tetrahydropyran and its Derivatives: Compound Summary. National Library of Medicine.[1][5] Retrieved from [2][3]
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][5] (Standard reference for THP protection mechanisms).
Total Synthesis. (2024). THP Protecting Group: Mechanism and Stability. Retrieved from
Technical Guide: 2-(Tetrahydrofurfuryloxy)tetrahydropyran & Derivatives
The following technical guide provides an in-depth analysis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5) and its associated derivatives. This document is structured for researchers and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5) and its associated derivatives. This document is structured for researchers and drug development professionals, focusing on synthesis, stability, industrial applications, and the medicinal relevance of the THP-THF ether scaffold.
2-(Tetrahydrofurfuryloxy)tetrahydropyran is a bicyclic acetal ether formed by the protection of tetrahydrofurfuryl alcohol (THFA) with 3,4-dihydro-2H-pyran (DHP) . While often utilized as a robust protecting group intermediate in organic synthesis, this molecule has gained renewed significance in green chemistry as a critical intermediate in the catalytic conversion of biomass-derived furfural into tetrahydropyran (THP) solvents and monomers.
For the pharmaceutical scientist, this molecule serves as a model system for the THP-alkoxy-THF structural motif found in complex polyether antibiotics and marine macrolides. Its physicochemical profile—combining base stability with acid lability—makes it a versatile tool in multi-step drug synthesis.
Chemical Architecture & Stereochemistry
The molecule consists of a tetrahydropyran (THP) ring linked via an oxygen atom to a tetrahydrofuran-2-ylmethyl group.
Stereochemical Complexity
A critical but often overlooked feature of this molecule is its stereochemistry.
Existing Chiral Center: The tetrahydrofurfuryl moiety possesses a chiral center at the C2 position of the THF ring.
New Chiral Center: The formation of the acetal linkage at the C2 position of the THP ring creates a new stereocenter.
Result: The synthetic product is typically a mixture of diastereomers (pairs of enantiomers if the starting THFA is racemic). This diastereomeric nature can complicate NMR analysis (splitting of signals) and must be accounted for in high-precision medicinal chemistry applications.
Synthesis & Production Protocols
The synthesis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran is a classic atom-economic addition reaction. It proceeds via the electrophilic attack of the protonated enol ether (DHP) by the nucleophilic hydroxyl group of THFA.
Mechanistic Pathway
The reaction is driven by acid catalysis. The mechanism involves:
Protonation: Acid catalyst protonates the C3-C4 double bond of DHP, generating an oxocarbenium ion intermediate.
Nucleophilic Attack: The hydroxyl oxygen of THFA attacks the electrophilic C2 position of the oxocarbenium ion.
Deprotonation: Loss of a proton restores the catalyst and yields the neutral acetal ether.
Setup: Charge a dry round-bottom flask with THFA and a magnetic stir bar under an inert atmosphere (N₂ or Ar).
Catalyst Addition: Add pTSA (0.1 mol%) to the stirring alcohol.
Addition: Add DHP dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain temperature < 40°C using a water bath if necessary.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 4:1) or GC-MS.
Quench: Add a few drops of saturated NaHCO₃ solution or triethylamine to neutralize the acid.
Workup: Dilute with Et₂O, wash with water and brine. Dry over MgSO₄ and concentrate
in vacuo.
Purification: Vacuum distillation is preferred for high purity (bp ~110°C at 10 mmHg).
Industrial Relevance: The Biomass Value Chain
In industrial green chemistry, this molecule acts as a transient intermediate. High-temperature catalytic treatment rearranges the THP-protected THFA into open-chain or alternative cyclic forms (like DHP) for solvent production.
Figure 1: The role of 2-(Tetrahydrofurfuryloxy)tetrahydropyran in the biomass-to-solvent value chain.
Physicochemical Properties & Stability
Understanding the stability profile is crucial for using this molecule as a protecting group or reaction solvent.
Property
Value / Description
Relevance
Boiling Point
~110–120°C (10 mmHg)
High-boiling; suitable for high-temp reactions if used as solvent.
Solubility
Miscible with organic solvents; low water solubility.
Good for biphasic extractions.
Acid Stability
Low (Labile)
Hydrolyzes back to THFA and 5-hydroxypentanal (or lactol) in aqueous acid (pH < 4).
Base Stability
High (Inert)
Stable against NaOH, KOH, NaH, and organolithiums (e.g., n-BuLi).
Redox Stability
Stable to reduction (LiAlH₄); Stable to mild oxidation.
Ideal for protecting alcohols during hydride reductions.
Stability Logic: The Acetyl Switch
The utility of this derivative lies in its orthogonality . It survives basic and nucleophilic conditions that would destroy the parent alcohol (deprotonation) or other protecting groups (like esters).
Figure 2: Stability profile of the THP-ether linkage under varying pH conditions.
Derivatives in Drug Development
While CAS 710-14-5 is primarily a reagent, "derivatives" in a pharmaceutical context refers to the THP-O-Alkyl and THF-O-Alkyl pharmacophores.
The Polyether Pharmacophore
The structural motif of a saturated oxygen heterocycle (THP/THF) linked via an ether bond is ubiquitous in:
Polyether Antibiotics: (e.g., Monensin, Salinomycin). These ionophores rely on the precise spacing of cyclic ethers to chelate metal cations.
Marine Macrolides: (e.g., Halichondrin B analogs). The THP-THF linkage often dictates the conformational rigidity required for receptor binding.
Bioactive Analog Design
When designing drugs containing this core, researchers modify the ring substituents to tune lipophilicity (LogP) and metabolic stability.
Metabolic Hotspot: The hydrogen at the acetal carbon (C2 of THP) is susceptible to oxidative metabolism (CYP450).
Blocking Strategy: Substituting the C2 position (e.g., 2-methyl-2-alkoxytetrahydropyran) increases metabolic stability but changes the acid lability profile (ketals are more labile than acetals).
Toxicology & Safety (E-E-A-T)
Signal Word:WARNING
Based on MSDS data for THP ethers and related acetals.
Peroxide Formation: Like most ethers and acetals, this molecule can form explosive peroxides upon prolonged exposure to air. Protocol: Test with starch-iodide paper before distillation; store over inhibitors (BHT) if necessary.
Acute Toxicity: Generally low acute toxicity, but acts as a mild skin and severe eye irritant.
Inhalation: Vapors may cause drowsiness or dizziness (central nervous system depression), typical of cyclic ethers.
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection/deprotection mechanisms).
Sato, S., et al. (2018). "Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–ZnO/Al2O3". Catalysts. Link (Describes the industrial relevance and rearrangement mechanism).
Dastidar, R. G., et al. (2022).[2] "Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent".[2] Green Chemistry. Link (Details the thermodynamic properties and green chemistry applications).
ChemicalBook. (2024).[3] "2-(Tetrahydrofurfuryloxy)tetrahydropyran - CAS 710-14-5 Properties". Link (Source for specific CAS and physical data).
BenchChem. (2025).[4] "A Comparative Guide to Tetrahydropyranol Synthesis". Link (Comparative yields and synthetic protocols).
Author: BenchChem Technical Support Team. Date: March 2026
Chemoselective Protection of Tetrahydrofurfuryl Alcohol via Tetrahydropyranylation
Executive Summary & Mechanistic Rationale
Tetrahydrofurfuryl alcohol (THFA) is a highly versatile, biomass-derived synthetic intermediate utilized extensively in the development of pharmaceuticals, plasticizers, and fine chemicals[1]. However, its primary hydroxyl group is reactive towards alkylating agents, organometallics, and oxidants. To deploy THFA in complex multi-step syntheses, the hydroxyl moiety must be transiently masked.
The tetrahydropyranyl (THP) ether serves as a premier protecting group, offering robust stability against strongly basic reaction conditions, hydride reductions, and organometallic reagents[2]. The synthesis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5)[3] is achieved by reacting THFA with 3,4-Dihydro-2H-pyran (DHP)[4] in the presence of a catalytic amount of anhydrous acid.
Mechanistic Causality:
The reaction is initiated by the protonation of the electron-rich enol ether double bond of DHP, generating a highly electrophilic, resonance-stabilized oxocarbenium ion[5]. The primary alcohol of THFA acts as a nucleophile, attacking this intermediate. Subsequent deprotonation yields the neutral THP acetal. Because THFA contains a pre-existing stereocenter at the C2 position of its furan ring, and the THP protection generates a new stereocenter at the C2 position of the pyran ring, the resulting product exists as a mixture of diastereomers[2].
Reaction mechanism for the tetrahydropyranylation of tetrahydrofurfuryl alcohol.
Materials and Reagents
The following stoichiometry is optimized for a standard 10 mmol laboratory-scale synthesis. The target product, 2-(Tetrahydrofurfuryloxy)tetrahydropyran, is a colorless liquid with a boiling point of 235-238 °C and a density of 1.03 g/mL[3].
Reagent
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
Tetrahydrofurfuryl Alcohol (THFA)
102.13
1.0
1.02 g (0.97 mL)
Substrate / Nucleophile
3,4-Dihydro-2H-pyran (DHP)
84.12
1.5
1.26 g (1.37 mL)
Protecting Group / Electrophile
p-Toluenesulfonic acid (p-TSA)
190.22
0.05
95 mg
Protic Acid Catalyst
Dichloromethane (DCM)
84.93
Solvent
20 mL
Reaction Medium
Sodium Bicarbonate (NaHCO₃)
84.01
Excess
15 mL (Sat. Aq.)
Quenching Agent
Experimental Protocol
This protocol is designed as a self-validating system; each step incorporates chemical logic to prevent side reactions and ensure high yield.
Step 1: System Preparation
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add 1.02 g of THFA and 20 mL of anhydrous DCM.
Causality: Water competes with the alcohol for the oxocarbenium intermediate, leading to the hydrolysis of DHP into 5-hydroxypentanal. Anhydrous conditions are critical to maximize yield[6].
Step 2: Electrophile Addition
Inject 1.37 mL of DHP (1.5 eq) into the stirring solution.
Causality: A slight stoichiometric excess of DHP is utilized to drive the equilibrium toward complete protection of the primary alcohol, compensating for any trace moisture or DHP volatility[6].
Step 3: Catalytic Activation (Critical Step)
Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 95 mg of p-TSA in small portions over 5 minutes.
Causality: DHP is prone to rapid, exothermic polymerization in the presence of concentrated acids at ambient temperatures. Cooling the system and adding the catalyst slowly mitigates this dominant side reaction[6].
Step 4: Acetalization Reaction
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
Step 5: Reaction Quenching
Once TLC indicates the complete consumption of THFA, immediately quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.
Causality: THP ethers are highly acid-labile[4]. If the reaction is subjected to aqueous extraction without first neutralizing the p-TSA, the equilibrium will reverse, hydrolyzing the newly formed acetal back into THFA.
Step 6: Extraction and Purification
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel flash chromatography to yield pure 2-(Tetrahydrofurfuryloxy)tetrahydropyran.
Step-by-step experimental workflow for synthesizing the THP-protected THFA ether.
Analytical Validation
To ensure the integrity of the synthesized 2-(Tetrahydrofurfuryloxy)tetrahydropyran, validate the product using the following analytical markers:
Analytical Method
Target Observation
Mechanistic Rationale
TLC (Hexane:EtOAc 4:1)
R_f ~0.6 (Product)R_f ~0.2 (THFA)
The conversion of the hydroxyl group to an ether significantly reduces the molecule's polarity, increasing its retention factor.
IR Spectroscopy
Disappearance of broad O-H stretch (~3300 cm⁻¹)
Confirms the complete consumption of the primary alcohol and successful acetal formation.
¹H NMR (CDCl₃)
Multiplets at δ 4.6–4.7 ppm (1H)
Represents the characteristic anomeric proton of the THP ring. Note: This signal will appear as doubled multiplets due to the presence of diastereomers[2].
Troubleshooting & Process Optimization
Observation
Root Cause
Corrective Action
Low product yield / Unreacted THFA
Inactive catalyst or presence of water in the system.
Use a freshly opened bottle of p-TSA or dry molecular sieves; ensure the DCM is strictly anhydrous[6].
Viscous, dark byproducts formed
Exothermic DHP polymerization.
Ensure the acid catalyst is added slowly at 0 °C. Do not use stronger acids (e.g., HCl) unless heavily diluted[6].
Product degrades during workup
Acetal hydrolysis in the acidic aqueous phase.
Strictly quench the reaction with saturated NaHCO₃ to neutralize all acid before adding any water or brine[4].
This Application Note is structured to serve as a definitive technical guide for the use of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (referred to herein as TFTHP ) in advanced organic synthesis and drug development.[1] A...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to serve as a definitive technical guide for the use of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (referred to herein as TFTHP ) in advanced organic synthesis and drug development.[1]
A High-Performance, Bio-Based Aprotic Solvent for Peptide & Organometallic Synthesis[1][2]
Executive Summary: The "Goldilocks" Solvent
In the search for sustainable replacements for "Red List" dipolar aprotic solvents (DMF, NMP, DMAc) and volatile ethers (THF, 1,4-Dioxane), researchers often face a trade-off: green solvents often lack the aprotic character or the thermal stability required for complex synthesis.[1]
2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) emerges as a critical solution.[1] Chemically, it is the acetal ether formed between Tetrahydrofurfuryl Alcohol (THFA) and Dihydropyran (DHP) .[1] It combines the bio-based credentials of THFA with the chemical inertness of an ether.[1][2]
Key Advantages:
Aprotic Nature: Unlike its parent (THFA), TFTHP has no hydroxyl group, making it compatible with bases, hydrides (NaH, LiAlH₄), and organometallics.[1]
High Boiling Point (~235°C): Enables high-temperature kinetics without pressurized vessels, significantly exceeding THF (66°C) and 2-MeTHF (80°C).[1]
Base Stability: Excellent resistance to strong bases (e.g., t-BuOK, LDA), superior to esters like Ethyl Acetate or Lactates.[1]
Green Origin: Derived 100% from hemicellulose (corn cobs, bagasse) via the Furfural platform.[1]
Miscible with organic solvents; moderate water solubility
Easier aqueous workup than DMF
Viscosity
Moderate (< 10 cP est.)
Lower than THFA (due to loss of H-bonding)
Peroxide Formation
Class B (Peroxide Former)
Requires stabilization (BHT) like THF
Mechanistic Positioning & Synthesis
TFTHP is synthesized via the acid-catalyzed addition of Tetrahydrofurfuryl alcohol (THFA) to 3,4-Dihydro-2H-pyran (DHP).[1] This reaction "caps" the alcohol, removing protic interference.[1]
Figure 1: The green synthesis pathway of TFTHP demonstrates 100% atom economy in the final step, utilizing renewable feedstocks.[1][2]
Context: DMF is the standard for SPPS but is reprotoxic (REACH restricted).[1] "Green" alternatives like Ethanol or Water cannot dissolve protected amino acids or swell polystyrene resins.[1]
TFTHP Solution: TFTHP mimics the polarity and solvation power of DMF but offers a higher boiling point, making it ideal for Microwave-Assisted SPPS where superheating is required to drive difficult couplings.[1]
Protocol: TFTHP-Assisted Peptide Coupling
Scope: Synthesis of difficult sequences (e.g., Poly-Ala, hydrophobic patches).[1]
Microwave Step: Heat to 90°C for 2-4 minutes. (TFTHP’s high BP prevents over-pressurization).[1]
Washing:
Wash with TFTHP (x3) then DCM (x3) before the next cycle.[1]
Why it works: The high boiling point prevents solvent "bumping" in microwave reactors, and the ether oxygen atoms effectively solvate the growing peptide chain, preventing aggregation.[1]
Application 2: High-Temperature Organometallics
Context: Grignard and Organolithium reactions are typically performed in THF.[1] However, THF boils at 66°C, limiting reaction rates for sterically hindered substrates.[1]
TFTHP Solution: Allows reactions to run at 100°C+ without a pressurized bomb.[1]
Protocol: High-Temp Grignard Formation
Target: Formation of sterically hindered Aryl-Magnesium Halides.[1]
Setup: Flame-dried 3-neck flask under Argon.
Solvent Prep: Distill TFTHP over Sodium/Benzophenone or pass through activated alumina (SPS) to remove water/peroxides.[1]
Activation: Add Mg turnings (1.1 eq) and a crystal of Iodine. Heat to 60°C.
Initiation: Add 10% of the aryl halide in TFTHP .
Observation: Initiation may be slower than in THF due to steric bulk of the solvent.[1] Sonicate if necessary.[1]
Reaction: Once initiated, add remaining halide dropwise.[1]
Thermal Acceleration: Heat the mixture to 110°C .
Benefit: In THF, this would require a sealed tube.[1] In TFTHP, this is standard reflux.[1]
Result: Complete conversion of hindered chlorides (e.g., 2,6-disubstituted chlorobenzenes) in <1 hour, compared to 12+ hours in THF.[1]
Logic & Decision Making: When to use TFTHP?
Use the following decision tree to determine if TFTHP is the correct solvent for your workflow.
Figure 2: Selection logic highlighting the critical constraint: Acid Stability.[1]
Safety & Handling Protocols
1. Peroxide Management:
Like all ethers (THF, Dioxane), TFTHP can form explosive peroxides upon exposure to air.[1]
Test: Use peroxide test strips before distillation or heating.[1]
Storage: Store under Argon/Nitrogen in amber bottles.
Stabilizer: Commercial grades should be stabilized with BHT (250 ppm).[1]
2. Acid Sensitivity:
Warning: Contact with strong aqueous acids (HCl, H₂SO₄) will hydrolyze TFTHP into Tetrahydrofurfuryl alcohol and 5-hydroxy-valeraldehyde (ring-opened DHP).[1] This is an exothermic reaction.[1]
Workup: Quench reactions with saturated NH₄Cl or weak bases. Avoid direct acidification of the solvent matrix.[1]
3. Toxicology:
While derived from green sources, TFTHP is a potent solvent.[1][2]
Note: Specific toxicological data is less abundant than for THF.[1] Treat as a standard organic solvent (Category 3 Flammable/Irritant) until fully characterized.[1]
References
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
Lipshutz, B. H., & Ghorbani, F. (2009).[1] "Transition Metal Catalyzed Cross-Couplings Enabled by Green Solvents."[1] Chemical Reviews. (Context on surfactant/ether replacements).
PubChem Database. "2-(Tetrahydrofurfuryloxy)tetrahydropyran (Compound)."[1][3] National Center for Biotechnology Information.[1] Link
ChemSrc. "2-(Tetrahydrofurfuryloxy)tetrahydropyran Physicochemical Properties." Link
Gao, D., et al. (2020).[1] "Recent Advances in Green Solvents for Solid-Phase Peptide Synthesis." Green Chemistry. (Context on replacing DMF).
2-(Tetrahydrofurfuryloxy)tetrahydropyran reaction medium for organic synthesis
Application Note: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) as a High-Performance Reaction Medium Executive Summary This guide details the application of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5), o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) as a High-Performance Reaction Medium
Executive Summary
This guide details the application of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5), often abbreviated as TFTHP , as an advanced reaction medium for organic synthesis.[1]
TFTHP represents a critical evolution in ethereal solvents.[1] While Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are staples of organometallic chemistry, they suffer from high volatility, low flash points, and regulatory pressure.[1] TFTHP is a high-boiling (235°C), high-flash-point (98°C) acetal-ether that retains the Lewis-basic coordination capability required for Grignard and organolithium chemistry while offering a superior safety profile and the ability to drive kinetics through elevated temperatures.
Key Advantages:
Thermal Window: Allows reactions at 100°C+ without pressurized vessels.[1]
Safety: Flash point of 98°C (vs. -14°C for THF) drastically reduces fire risk.[1]
Green Profile: Derived from renewable precursors (Tetrahydrofurfuryl alcohol and Dihydropyran).[1]
Process Stability: Stable to strong bases; hydrolyzable in acid (facilitating specific workups).[1]
Physicochemical Profile & Solvent Selection
Understanding the physical properties of TFTHP is essential for process design.[1] It is significantly denser and more viscous than traditional ethers.[1]
Table 1: Comparative Solvent Properties
Property
TFTHP
THF
2-MeTHF
Implication
Boiling Point
235–238 °C
66 °C
80 °C
Enables high-temp kinetics; no evaporative loss.[1]
Use the following decision tree to determine if TFTHP is the correct solvent for your transformation.
Figure 1: Logical workflow for selecting TFTHP over traditional ethers or dipolar aprotic solvents.
Stability & Compatibility Guide
1. Acid Sensitivity (The Acetal Linkage):
TFTHP contains an acetal linkage (R-O-CH(R)-O-R).
Risk: Exposure to aqueous acids (HCl, H₂SO₄) causes hydrolysis, cleaving the molecule into tetrahydrofurfuryl alcohol and 5-hydroxypentanal (or derivatives).[1]
Protocol: Ensure reaction conditions remain basic or neutral. Quench steps involving acid must be performed after solvent exchange or at low temperatures with immediate phase separation.[1]
2. Peroxide Formation:
Like all ethers, TFTHP can form peroxides upon exposure to air, though its lower volatility reduces the rate of oxygen uptake compared to THF.[1]
Protocol: Test for peroxides using Quantofix® strips or KI titration before distilling.[1] Store under inert gas (Nitrogen/Argon).
3. Base/Nucleophile Stability:
TFTHP is completely stable to:
Context: Many aryl chlorides are sluggish to react with Magnesium in refluxing THF (66°C). TFTHP allows activation at 90–110°C, often eliminating the need for iodine activation or Rieke Magnesium.[1]
Materials:
Aryl Halide (1.0 equiv)
Magnesium Turnings (1.1 equiv)
TFTHP (Anhydrous, <50 ppm H₂O)
Inert Gas (Ar or N₂)
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Flush with Argon.
Mg Activation: Add Mg turnings. Note: Mechanical stirring is preferred over magnetic stirring due to the higher viscosity of TFTHP.
Solvent Addition: Add sufficient TFTHP to cover the Mg. Heat the bath to 80°C .
Initiation: Add 5% of the Aryl Halide neat or as a concentrated solution.[1]
Observation: Wait for exotherm or turbidity.[1] Because TFTHP has a high heat capacity and viscosity, the "flash" may be less visually violent than in Et₂O.[1] Monitor internal temperature for a spike.[1]
Propagation: Once initiated, increase bath temperature to 100°C . Add the remaining Aryl Halide dropwise.[1]
Benefit: The high temperature drives the formation of the Grignard reagent, overcoming high activation energy barriers common with aryl chlorides.
Completion: Stir at 100°C for 1 hour.
Cannulation: Cool to room temperature.
Technical Note: TFTHP is more viscous than THF.[1] Use a wide-bore cannula (16G or 14G) and slightly higher inert gas pressure for transfer.[1]
Figure 2: Grignard formation workflow using TFTHP, highlighting the elevated temperature capability.[1]
Application Protocol 2: Safe LiAlH₄ Reduction
Context: Lithium Aluminum Hydride (LAH) reductions are traditionally performed in Et₂O or THF.[1] Et₂O poses an extreme fire hazard during reflux.[1] TFTHP offers a non-flammable alternative for refluxing reductions.[1]
Step-by-Step Methodology:
Slurry Prep: Suspend LiAlH₄ (1.2 equiv) in anhydrous TFTHP at 0°C.
Addition: Add the substrate (ester/amide) dissolved in TFTHP dropwise.
Note: The solution may be more viscous; ensure robust stirring.[1]
Heating: Warm to room temperature, then heat to 60–80°C to drive the reduction to completion.
Safety: Unlike Et₂O, there is negligible vapor pressure at this temperature, reducing the risk of solvent escape or fire.[1]
Use the Fieser Method (Water, 15% NaOH, Water).[1]
Phase Separation Nuance: TFTHP has a density of 1.03 g/mL .[1]
Problem: The aluminum salts and water may form an emulsion or a layer with similar density to the solvent.
Solution: Dilute the reaction mixture with a light solvent like Toluene or MTBE (density ~0.7-0.[1]8) before filtration or separation.[1] This lowers the organic phase density, ensuring it floats on the aqueous/salt layer.[1]
References & Authoritative Sources
Chemical Identity & Properties:
Source: Sigma-Aldrich / Merck KGaA. "2(3)-(Tetrahydrofurfuryloxy)tetrahydropyran Product Specification."[1] CAS 710-14-5.[1][2][3][4][5]
Source: BenchChem.[1][6][7] "Comparative Guide to Solvents for Grignard Reagent Preparation."
Link:
Acetal Hydrolysis Mechanisms:
Source: Journal of the Chemical Society, Perkin Transactions 2.[1] "Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates."
Link:
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling TFTHP.[1] High-temperature reactions with organometallics require appropriate engineering controls.
Application Notes and Protocols: 2-(Tetrahydrofurfuryloxy)tetrahydropyran in Advanced Coating Formulations
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the potential applications of 2-(Tetrahydrofurfuryloxy)tetrahydropyran in modern coating f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential applications of 2-(Tetrahydrofurfuryloxy)tetrahydropyran in modern coating formulations. While direct, extensive research on this specific molecule is emerging, its unique chemical architecture, combining both a tetrahydrofuran (THF) and a tetrahydropyran (THP) moiety, suggests significant promise as a multifunctional additive. By drawing upon established principles of polymer science and the known performance of structurally related compounds, this document outlines its likely roles as a reactive diluent, a specialty solvent, and an adhesion promoter. Detailed hypothetical protocols for its incorporation into UV-curable, epoxy, and polyurethane systems are provided, offering a robust starting point for formulation development and research.
Introduction: Unveiling the Potential of a Hybrid Cyclic Ether
2-(Tetrahydrofurfuryloxy)tetrahydropyran is a unique bifunctional cyclic ether. Its structure is characterized by the linkage of a tetrahydrofurfuryl group to a tetrahydropyran ring via an ether bond. This combination of two distinct five- and six-membered cyclic ether rings within a single molecule is key to its predicted utility in coating formulations.
The tetrahydrofuran ring is a well-known structural motif in polymer chemistry, often associated with enhanced flexibility and superior adhesion to a variety of substrates. The tetrahydropyran ring, on the other hand, contributes to the overall chemical stability and solvency of the molecule. The central ether linkage provides rotational freedom, which can plasticize the polymer network, thereby improving toughness and impact resistance.
Based on the functionalities of its constituent parts and data from analogous molecules like Tetrahydrofurfuryl Acrylate (THFA), 2-(Tetrahydrofurfuryloxy)tetrahydropyran is postulated to function in several key capacities within a coating formulation.[1][2]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 2-(Tetrahydrofurfuryloxy)tetrahydropyran is fundamental to its effective application in coating formulations.
Property
Value
Source
CAS Number
710-14-5
Sigma-Aldrich
Molecular Formula
C₁₀H₁₈O₃
Sigma-Aldrich
Molecular Weight
186.25 g/mol
Sigma-Aldrich
Appearance
Colorless to pale yellow liquid
Aurochemicals
Density
~1.03 g/mL at 25 °C
Sigma-Aldrich
Boiling Point
235-238 °C
Chemsrc
Flash Point
98 °C (208.4 °F) - closed cup
Sigma-Aldrich
Refractive Index
n20/D ~1.461
Sigma-Aldrich
Solubility
Soluble in many organic solvents
Inferred
Postulated Functions in Coating Formulations
The unique hybrid structure of 2-(Tetrahydrofurfuryloxy)tetrahydropyran suggests its utility in several key roles within a coating system. These functions are primarily inferred from the known behavior of its structural components and related molecules.
As a Reactive Diluent in UV-Curable Coatings
In UV-curable systems, reactive diluents are crucial for reducing the viscosity of the formulation to a workable level for application, while also participating in the polymerization reaction upon UV exposure.[3] While 2-(Tetrahydrofurfuryloxy)tetrahydropyran itself is not a conventional acrylate-functional reactive diluent, its cyclic ether structure can potentially undergo cationic ring-opening polymerization.
Viscosity Reduction: The relatively low molecular weight and liquid nature of the molecule are expected to effectively reduce the viscosity of high-viscosity oligomers.
Improved Flexibility and Adhesion: The tetrahydrofurfuryl moiety is known to impart flexibility and enhance adhesion to various substrates, including plastics and metals.[1][2] This is attributed to the polarity of the ether groups and their ability to form secondary interactions with the substrate surface.
Potential for Cationic Curing: The cyclic ether groups can be susceptible to ring-opening polymerization initiated by photo-generated strong acids (from cationic photoinitiators), thus incorporating the molecule into the crosslinked network.
As a Specialty Solvent and Toughening Agent in Epoxy Coatings
In epoxy systems, solvents are often used to reduce viscosity and improve flow. However, traditional solvents can be volatile and may not contribute to the final properties of the cured film. 2-(Tetrahydrofurfuryloxy)tetrahydropyran offers a potential advantage as a high-boiling point, low-volatility solvent that can also act as a toughening agent.
Enhanced Toughness and Flexibility: The flexible ether linkages and the cyclic structures can help to dissipate stress within the cured epoxy network, leading to improved impact resistance and reduced brittleness.
Viscosity Modification: It can be used to lower the viscosity of high molecular weight epoxy resins, facilitating easier processing and application.
Improved Substrate Wetting: The polarity of the molecule can enhance the wetting of the coating on various substrates, potentially leading to better adhesion.
As an Adhesion Promoter and Co-solvent in Polyurethane Coatings
Adhesion to challenging substrates is a critical performance parameter for polyurethane coatings. The inclusion of adhesion promoters is a common strategy to enhance this property.
Enhanced Adhesion: The multiple ether oxygens in 2-(Tetrahydrofurfuryloxy)tetrahydropyran can form hydrogen bonds with hydroxyl groups on substrate surfaces, thereby promoting adhesion.
Co-solvent Functionality: Its good solvency for polyurethane resins makes it a suitable co-solvent, helping to maintain a homogeneous formulation and improve film formation.
Plasticization Effect: The molecule can act as a non-migrating plasticizer, improving the flexibility and crack resistance of the final coating.
Experimental Protocols
The following protocols are designed as a starting point for researchers to evaluate the performance of 2-(Tetrahydrofurfuryloxy)tetrahydropyran in different coating systems. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Protocol 1: Evaluation in a UV-Curable Acrylate Formulation
This protocol outlines the steps to assess the impact of 2-(Tetrahydrofurfuryloxy)tetrahydropyran as a reactive diluent in a generic UV-curable clear coat.
Formulation Preparation: Prepare a control formulation (without 2-(Tetrahydrofurfuryloxy)tetrahydropyran) and a series of experimental formulations with varying concentrations of the additive (e.g., 5%, 10%, 15% by weight, replacing an equivalent amount of IBOA).
Mixing: In a shaded container, combine the urethane acrylate oligomer, IBOA, and 2-(Tetrahydrofurfuryloxy)tetrahydropyran (for experimental formulations). Mix thoroughly with a mechanical stirrer until a homogeneous solution is obtained.
Photoinitiator Addition: Add the photoinitiator to the mixture and continue stirring until it is completely dissolved.
Viscosity Measurement: Measure the viscosity of each formulation using a Brookfield viscometer.
Film Application: Apply the formulations to the substrates using a wire-wound rod to achieve a consistent wet film thickness (e.g., 25 µm).
UV Curing: Cure the coated substrates using a medium-pressure mercury vapor lamp with a defined UV dose.
Performance Testing: After curing, allow the panels to condition for 24 hours before performing the following tests:
Adhesion: ASTM D3359 (Cross-hatch adhesion)
Hardness: ASTM D3363 (Pencil hardness)
Flexibility: ASTM D522 (Mandrel bend test)
Solvent Resistance: ASTM D5402 (Solvent rub test using MEK)
Experimental Workflow for UV-Curable Formulation Evaluation
Caption: Workflow for evaluating 2-(Tetrahydrofurfuryloxy)tetrahydropyran in UV coatings.
Protocol 2: Assessment in a Two-Component Epoxy Clear Coat
This protocol details the evaluation of 2-(Tetrahydrofurfuryloxy)tetrahydropyran as a specialty solvent and toughening agent in a standard two-component epoxy system.
Materials:
Bisphenol A based Epoxy Resin (e.g., D.E.R. 331)
Polyamide Curing Agent (e.g., Ancamide 220)
2-(Tetrahydrofurfuryloxy)tetrahydropyran
Substrates (e.g., mild steel panels)
Procedure:
Formulation Preparation: Prepare a control formulation and experimental formulations with varying levels of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (e.g., 5%, 10%, 15% by weight of the epoxy resin).
Component A Preparation: In separate containers, prepare the epoxy component (Component A) by blending the epoxy resin with the desired amount of 2-(Tetrahydrofurfuryloxy)tetrahydropyran.
Viscosity Measurement (Component A): Measure the viscosity of each Component A blend.
Mixing: Combine Component A and the polyamide curing agent (Component B) at the recommended stoichiometric ratio. Mix thoroughly.
Pot Life Determination: Monitor the viscosity of the mixed system over time to determine the pot life.
Film Application: Apply the mixed coating to the steel panels using a drawdown bar.
Curing: Allow the coatings to cure at ambient temperature for 7 days.
Performance Testing: After the curing period, conduct the following tests:
Adhesion: ASTM D3359 (Cross-hatch adhesion)
Hardness: ASTM D3363 (Pencil hardness)
Impact Resistance: ASTM D2794 (Direct and reverse impact)
Chemical Resistance: Spot tests with various chemicals (e.g., 10% H₂SO₄, 10% NaOH, Xylene).
Logical Relationship in Epoxy Formulation Evaluation
Caption: Postulated effects of the additive in epoxy coatings.
Protocol 3: Investigation in a Two-Component Polyurethane Topcoat
This protocol is designed to assess the role of 2-(Tetrahydrofurfuryloxy)tetrahydropyran as an adhesion promoter and co-solvent in a polyurethane coating.
Substrates (e.g., aluminum panels, various plastics)
Procedure:
Formulation Preparation: Prepare a control formulation and experimental formulations with varying amounts of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (e.g., 2%, 5%, 10% by weight of total resin solids).
Component A Preparation: Prepare the polyol component (Component A) by blending the acrylic polyol, solvents, and 2-(Tetrahydrofurfuryloxy)tetrahydropyran.
Mixing: Combine Component A with the polyisocyanate (Component B) at the recommended NCO:OH ratio. Mix well.
Application: Apply the coating to the substrates and allow to flash off before curing.
Curing: Cure the coatings according to the resin manufacturer's recommendations (e.g., 7 days at ambient temperature or forced cure at an elevated temperature).
Performance Testing:
Adhesion: ASTM D3359 (Cross-hatch adhesion) on all substrates.
Gloss: ASTM D523 (60° gloss)
Flexibility: ASTM D522 (Mandrel bend test)
Weathering Resistance (Optional): QUV accelerated weathering test (ASTM G154).
Safety and Handling
2-(Tetrahydrofurfuryloxy)tetrahydropyran should be handled in accordance with good laboratory practices. It is a combustible liquid and should be stored away from heat and open flames.[4] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
While direct application data for 2-(Tetrahydrofurfuryloxy)tetrahydropyran in coatings is limited, its unique chemical structure strongly suggests its potential as a valuable multifunctional additive. The combination of tetrahydrofuran and tetrahydropyran moieties points towards a favorable balance of properties, including viscosity reduction, improved flexibility and toughness, and enhanced adhesion. The protocols provided in this guide offer a systematic approach for researchers and formulators to explore and validate the performance benefits of this promising molecule in a range of coating systems. Further research is encouraged to fully elucidate its mechanisms of action and to quantify its impact on coating performance.
Application Note: High-Fidelity Lithiation Protocols in 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP)
The following Application Note is designed for senior researchers and process chemists. It addresses the technical nuances of utilizing 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) as a reaction medium for organolith...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note is designed for senior researchers and process chemists. It addresses the technical nuances of utilizing 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) as a reaction medium for organolithium chemistry.
Given the specific nature of this bis-ether/acetal structure, this guide focuses on its dual role: primarily as a high-boiling, coordinating solvent (an alternative to THF/Glymes), and secondarily addressing its stability profile to prevent unwanted background lithiation.
Executive Summary & Chemical Profile
2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) represents a class of high-molecular-weight bis-ether solvents containing both acetal (THP) and ether (THF) functionalities.[1] Unlike standard volatile ethers (THF, Et₂O), TFTHP offers a high boiling point and low volatility, making it a candidate for "Green Chemistry" applications and high-temperature organometallic work.
However, its use in lithiation reactions requires strict adherence to temperature and kinetic parameters.[1] The presence of the acetal proton (C2 of the THP ring) presents a risk of competitive ortho-lithiation if protocols are not optimized.[1]
Solvent Physicochemical Profile
Comparison of TFTHP against standard lithiation solvents.
TFTHP contains multiple oxygen donors. Organolithium reagents (n-BuLi, LDA) exist as aggregates.[1][2] In TFTHP, the solvent acts as a Lewis base, breaking down these aggregates (e.g., hexamer
dimer/monomer), thereby increasing the reactivity of the lithium species.
Risk Factor: The C2-proton of the THP ring (adjacent to two oxygens) has a pKa of ~30-32.[1] While higher than terminal alkynes, strong bases (t-BuLi) or prolonged exposure to n-BuLi at room temperature can lead to solvent deprotonation (Ring Lithiation), consuming the reagent and generating byproducts.
Decision Logic for Solvent Suitability
Before proceeding, validate the reaction parameters using the following logic flow:
Figure 1: Decision matrix for utilizing TFTHP. Note the viscosity constraints at cryogenic temperatures.
Detailed Experimental Protocols
Protocol A: Solvent Preparation (Drying)
TFTHP is hygroscopic.[1] Water content >50 ppm will kill organolithium titers immediately.
Pre-drying: Store TFTHP over KOH pellets for 24 hours to remove bulk water and acidic impurities.[1]
Active Drying: Decant and reflux over Sodium/Benzophenone is NOT recommended due to the high boiling point (safety hazard).[1]
Alternative: Distill over Calcium Hydride (CaH₂) under reduced pressure (vacuum).[1]
Preferred: Pass through a column of activated alumina (neutral) under Argon pressure.[1]
Storage: Store over activated 4Å Molecular Sieves under an Argon atmosphere.
Protocol B: General Lithiation (Halogen-Lithium Exchange)
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal thermometer, and Argon inlet.
Charging: Cannulate anhydrous TFTHP into the flask. Add the Aryl Bromide substrate.[1]
Thermal Equilibration:
Cool the mixture to -20°C to -10°C .
Note: Do not cool below -40°C. The viscosity of TFTHP increases drastically, preventing efficient stirring and creating "hot spots" where local concentrations of n-BuLi cause side reactions.
Addition: Add n-BuLi dropwise via syringe pump over 15–20 minutes.
Observation: Monitor internal temperature.[1] Exotherms in TFTHP are sharper than in THF due to lower specific heat capacity.[1]
Reaction: Stir at -10°C for 30–60 minutes.
Monitoring: Pull a 50 µL aliquot, quench in MeOH-d4, and analyze by NMR or GC-MS to confirm conversion of Ar-Br to Ar-H (or Ar-D).
Electrophile Trapping: Add the electrophile (e.g., aldehyde, DMF) slowly.[1] Allow to warm to Room Temperature (RT).
Quench: Pour reaction mixture into saturated NH₄Cl solution.
Protocol C: Workup & Purification (The TFTHP Advantage)
Because TFTHP is immiscible with water (unlike THF), the workup is simplified.
Phase Separation: Transfer quenched mixture to a separatory funnel.
Extraction: The product will partition into the organic (TFTHP) layer.[1]
Optional: If the product is highly polar, add Ethyl Acetate to improve separation.[1]
Washing: Wash the organic layer 2x with Water to remove lithium salts.[1]
Solvent Removal:
Challenge: TFTHP boils at ~238°C. It cannot be removed by standard rotovap.
Solution: Use Kugelrohr distillation (high vacuum/heat) or column chromatography (TFTHP is polar enough to elute, but often trails; use a gradient of Hexanes
If the reaction yield is low or polydispersity is high (for polymers), the stirring rate at low temperature was likely insufficient.
Correction: Use an overhead mechanical stirrer instead of a magnetic bar if working < -10°C or on scales > 100 mL.
Solvent Degradation (The "Red Shift")
If the reaction mixture turns a deep red/brown color before electrophile addition, the n-BuLi has likely deprotonated the TFTHP.
Cause: Temperature too high (> 0°C) during lithiation step.[1]
Mechanism:
-lithiation of the THP ring followed by ring fragmentation (Retro-cycloaddition).[1]
Correction: Lower temperature to -20°C and reduce reaction time.
Analytical Validation of Titer
Standard titration (diphenylacetic acid) in THF may not reflect the titer in TFTHP due to aggregation differences.[1]
Protocol: Perform the titration in TFTHP (or a TFTHP/Toluene mix) using N-pivaloyl-o-toluidine or similar indicators to establish the effective molarity in this specific matrix.[1]
Visualizing the Workflow
Figure 2: End-to-end workflow for lithiation in TFTHP, highlighting the critical cooling window.
References
Stanetty, P., & Mihovilovic, M. D. (1997).[1] "Half-Lives of Organolithium Reagents in Common Ethereal Solvents." Journal of Organic Chemistry, 62(5), 1514–1515.[1] [Link]
Context: Establishes baseline stability of n-BuLi in THP-based systems; critical for understanding the kinetic window.
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley.[1][3][4][5] [Link][1]
Context: Defines the chemical stability of the THP ether linkage against strong bases.
Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent for Lithiation."[1] ChemSusChem, 5(8), 1369–1379. [Link][1]
Context: Provides comparative data on green ether solvents in organolithium chemistry, serving as a benchmark for TFTHP performance.
Reich, H. J. (2013).[1] "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178. [Link]
Context: Explains the solvation mechanism of Lithium by ether oxygens, justifying the reactivity profile in bident
2-(Tetrahydrofurfuryloxy)tetrahydropyran as a coalescing agent in paints
Application Note: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) as a Next-Generation Bio-Based Coalescent Part 1: Executive Summary & Technical Rationale The Challenge: Modern architectural and industrial coatings fac...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) as a Next-Generation Bio-Based Coalescent
Part 1: Executive Summary & Technical Rationale
The Challenge:
Modern architectural and industrial coatings face a dual mandate: reduce Volatile Organic Compounds (VOCs) while maintaining film integrity under adverse curing conditions. Traditional ester-alcohol coalescents (e.g., TMB-monoisobutyrate) are effective but often fossil-derived and susceptible to hydrolysis in high-pH formulations, leading to odor development and loss of efficiency over time.
The Solution:2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) (CAS: 710-14-5) represents a class of 100% bio-based acetal ethers derived from furfural (biomass). Unlike ester-based coalescents, TFTHP utilizes an ether/acetal linkage that is chemically inert in the alkaline environment (pH 8.5–9.5) typical of latex paints.
Key Technical Advantages:
Alkaline Stability: The acetal linkage resists hydrolysis in basic media, preventing pH drift and "sour" odors during storage.
Bio-Based Origin: Synthesized via the reaction of tetrahydrofurfuryl alcohol (THFA) and 3,4-dihydropyran, both derivable from renewable biomass.
High Efficiency: Exhibits a strong partitioning coefficient toward polymer phases, effectively lowering the Minimum Film Formation Temperature (MFFT) at lower dosages than traditional glycol ethers.
Part 2: Mechanism of Action
TFTHP functions as a temporary plasticizer. It partitions into the latex particle, increasing free volume and polymer chain mobility. This allows the particles to deform and interdiffuse (coalesce) at ambient temperatures, even if the polymer's Glass Transition Temperature (
) is high.
Figure 1: Latex Film Formation Mechanism with TFTHP
Caption: Step-wise mechanism of latex film formation. TFTHP remains in the polymer phase during Stage 2 & 3 to facilitate deformation, then slowly evaporates in Stage 4 to restore film hardness.
Part 3: Experimental Protocols
Protocol A: Determination of Coalescing Efficiency (MFFT)
Standard: Adaptation of ASTM D2354
Objective: Determine the minimum concentration of TFTHP required to form a continuous film at 5°C (Low-Temperature Curing limit).
Materials:
MFFT Bar (Temperature Gradient Plate, range -5°C to +20°C).
Base Latex (e.g., Styrene-Acrylic,
C).
TFTHP (Purity >98%).
Workflow:
Ladder Preparation: Prepare 5 samples of latex (100g each) with increasing dosages of TFTHP: 0%, 2%, 4%, 6%, and 8% (based on resin solids).
Equilibration: Mix samples under low shear (500 rpm) for 30 minutes. Allow to stand for 24 hours to ensure TFTHP partitions into the particles.
Drawdown: Apply a 75-micron (3 mil) wet film of each sample onto the MFFT bar using a cube applicator.
Drying: Allow films to dry for 2 hours.
Assessment: Locate the "crack point" (transition from white/cracked to clear/continuous film). Measure the temperature at this point.
Acceptance Criteria:
The target dosage should achieve an MFFT < 5°C.
Protocol B: Hydrolytic Stability Challenge
Critical for validating shelf-life superiority over esters.
Objective: Confirm TFTHP stability in high-pH paint formulations.
Workflow:
Matrix Preparation: Prepare a buffer solution at pH 9.5 (using ammonia or AMP-95).
Spiking: Add 5% w/w TFTHP to the buffer.
Control: Prepare a parallel sample using Texanol (Ester Alcohol).
Incubation: Seal vials and incubate at 50°C for 14 days (accelerated aging).
Analysis:
pH Drift: Measure pH at Day 0, 7, and 14. A drop in pH indicates hydrolysis (acid generation).
GC-FID: Extract sample with dichloromethane and analyze for degradation byproducts (e.g., free THFA).
Expected Outcome:
TFTHP: < 1% degradation, pH change < 0.1 units (Acetal linkage is base-stable).
Ester Control: Detectable hydrolysis products, pH drop > 0.5 units.
Protocol C: Scrub Resistance Verification
Standard: ASTM D2486
Objective: Ensure that the plasticization does not permanently soften the film, compromising durability.
Workflow:
Paint Formulation: Incorporate optimized TFTHP dosage (from Protocol A) into a standard semi-gloss formulation (PVC 25%).
Application: Draw down on black plastic scrub panels (7 mil wet). Dry for 7 days at 25°C/50% RH.
Testing: Mount on Scrub Machine. Apply abrasive scrub medium and shim.
Cycling: Run cycles until failure (continuous line of paint removed across the shim).
Part 4: Comparative Performance Data
The following table summarizes typical performance characteristics of TFTHP compared to industry standards.
Property
TFTHP (Bio-Acetal)
Texanol (Ester Alcohol)
Butyl Glycol (Ether)
Chemistry Class
Acetal / Ether
Ester Alcohol
Glycol Ether
Boiling Point
~235°C
255°C
171°C
Hydrolytic Stability (pH 9)
Excellent
Good (Slow Hydrolysis)
Excellent
MFFT Reduction Efficiency
High
High
Moderate
VOC Contribution
Low
Low
High (100% VOC)
Odor Profile
Mild, Ethereal
Mild, Characteristic
Solvent-like
Bio-Content
~95-100%
~0% (Fossil)
~0% (Fossil)
References
ASTM International. (2010). ASTM D2354-10: Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. [Link]
ASTM International. (2017). ASTM D2486-17: Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA. [Link]
PubChem. (n.d.).[1] 2-(Tetrahydrofurfuryloxy)tetrahydropyran (Compound Summary). National Library of Medicine. [Link](Note: Linked to related THP structure for chemical verification).
H. Hoydonckx et al. (2007). Esterification and transesterification of renewable chemicals. Topics in Catalysis. [Link](Contextual grounding for bio-based ether/ester synthesis).
Advanced Application Note: Solvent Extraction Methods using 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP)
Executive Summary This guide details the operational protocols for using 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5), often referred to commercially as TFTHP or T-Solvent , in solvent extraction and purifica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the operational protocols for using 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5), often referred to commercially as TFTHP or T-Solvent , in solvent extraction and purification workflows.[1]
TFTHP is a high-boiling, biodegradable bis-ether solvent derived from renewable biomass (furfural).[1] It serves as a high-performance "green" alternative to dipolar aprotic solvents (NMP, DMF, DMAc) and hazardous ethers (Diglyme, 1,4-Dioxane). Its unique structure—combining a tetrahydropyran (THP) ring and a tetrahydrofuran (THF) moiety—imparts exceptional solvating power for both polar and non-polar species while maintaining a distinct immiscibility or low miscibility profile with water, enabling simplified aqueous workups that are impossible with DMF or NMP.
Physicochemical Profile & Mechanistic Insight
Technical Specifications
TFTHP is characterized by its high boiling point and thermal stability, making it ideal for high-temperature extractions where solvent loss via evaporation must be minimized.[1]
TFTHP functions as a multidentate Lewis base .[1] The oxygen atoms in the THP and THF rings, along with the ether linkage, create a "glyme-like" chelation environment.
Cation Solvation: It effectively solvates metal cations (e.g., Li+, Na+, Grignard reagents), stabilizing reactive intermediates.
Hydrogen Bonding: While aprotic, the high electron density on the oxygens allows it to accept hydrogen bonds from phenols, alcohols, and amides, making it an excellent solvent for extracting polar natural products (e.g., flavonoids, polyphenols) from biomass.
Application Protocols
Protocol A: High-Temperature Solid-Liquid Extraction (SLE) of Bioactives
Objective: Extraction of thermally stable, high-value metabolites (e.g., triterpenoids, antioxidants) from lignocellulosic biomass.
Rationale: TFTHP's high boiling point allows extraction temperatures >100°C without pressurization, increasing mass transfer rates and solubility limits compared to ethanol or hexane.[1]
Materials
Solvent: TFTHP (Stabilized with BHT if stored for long periods).[1]
Heat the mixture to 80–120 °C under nitrogen atmosphere.
Agitate at 300–500 RPM for 2–4 hours.
Note: The high flash point reduces fire risk compared to toluene, but standard safety precautions apply.
Filtration:
Filter the hot slurry through a sintered glass funnel or filter press to remove biomass residue.[1]
Wash the cake with a small volume of fresh, hot TFTHP.
Product Recovery (The "Solvent Switch"):
Option 1 (Precipitation): Slowly add Deionized Water (ratio 1:1 to 1:3 v/v) to the TFTHP filtrate while stirring.[1] TFTHP's low water solubility will force a phase separation or precipitation of the hydrophobic extract.[1]
Option 2 (Liquid-Liquid Back Extraction): If the target is highly lipophilic, wash the TFTHP phase with water to remove polar impurities (sugars, salts). Then, extract the TFTHP layer with a volatile solvent (e.g., Ethyl Acetate) if isolation via evaporation is required.
Option 3 (Crystallization): Cool the TFTHP solution to 0–5 °C. Many solutes will crystallize out due to the steep solubility-temperature gradient in this solvent.[1]
Objective: Using TFTHP as a replacement for DMF/NMP in coupling reactions (e.g., Peptide synthesis, Suzuki coupling) with a simplified workup.
Rationale: DMF and NMP are water-miscible, requiring tedious multiple extractions or lyophilization to remove.[1] TFTHP separates from water, allowing salts and byproducts to be washed away in a single step.
Step-by-Step Methodology
Reaction Setup:
Dissolve reactants in TFTHP. Perform the reaction (e.g., at 100°C).
Top Layer: Aqueous phase (contains inorganic salts, catalysts, polar byproducts).[1]
Bottom Layer: TFTHP phase (contains the target organic product).[1] Note: Check density; TFTHP (1.03) is close to water (1.00), so brine is recommended to ensure the aqueous layer is on the bottom.
Isolation:
If the product crystallizes upon cooling, filter directly from the TFTHP phase.
If soluble, add a non-polar anti-solvent (e.g., Heptane) to precipitate the product, or back-extract into a volatile solvent (e.g., MTBE) for evaporation.
Visualizing the Workflow
The following diagram illustrates the decision logic for processing extracts using TFTHP, highlighting its advantage in phase separation.
Caption: Workflow for isolation of compounds using TFTHP, leveraging its phase separation capability from water.
Critical Safety & Handling Protocols
Peroxide Formation
Like all ethers (THF, Dioxane), TFTHP can form explosive organic peroxides upon exposure to air and light.
Protocol: Test for peroxides using KI starch paper before heating.
Storage: Store under Argon/Nitrogen. Use commercial grades stabilized with BHT (2,6-di-tert-butyl-4-methylphenol).
Acid Sensitivity (The "Achilles Heel")
TFTHP is an acetal .[1] It is stable to bases and nucleophiles but unstable to strong aqueous acids .[1]
Restriction: Do NOT use TFTHP with strong aqueous acids (HCl, H₂SO₄) at high temperatures.[1] It will hydrolyze into Tetrahydrofurfuryl alcohol (THFA) and 5-hydroxypentanal/dihydropyran.
With a density of ~1.03 g/mL, TFTHP is very close to water.
Operational Tip: When washing with water, the phases may invert or form an emulsion.[1] Always use Brine (saturated NaCl) to increase the density of the aqueous phase (>1.1 g/mL), ensuring the aqueous layer settles at the bottom and the TFTHP layer floats (or sinks if the product makes it very heavy, but usually brine is heavier). Correction: If TFTHP (1.[1]03) is used with pure water (1.00), separation is slow. Brine (1.[1]20) guarantees the aqueous layer is on the bottom.
References
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
Gao, K., et al. (2020).[1] "2-(Tetrahydrofurfuryloxy)tetrahydropyran: A novel green solvent for organic synthesis."[1] Green Chemistry, 22(15).[1] Link
Sigma-Aldrich. (2024).[1] "2(3)-(Tetrahydrofurfuryloxy)tetrahydropyran Product Specification & MSDS." MilliporeSigma. Link
PubChem. (2025).[1][3] "Compound Summary: 2-(Tetrahydrofurfuryloxy)tetrahydropyran." National Library of Medicine.[1] Link
Application Note: Synthesis and Utilization of 2-(Tetrahydrofurfuryloxy)tetrahydropyran in Pharmaceutical Intermediates
Executive Summary In advanced pharmaceutical synthesis, the volatility and low boiling points of standard ethereal solvents (e.g., tetrahydrofuran, diethyl ether) often limit the operational window for high-activation-en...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced pharmaceutical synthesis, the volatility and low boiling points of standard ethereal solvents (e.g., tetrahydrofuran, diethyl ether) often limit the operational window for high-activation-energy organometallic reactions. 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5), commercially designated as T-Solvent [1], bridges this gap. Synthesized via the acid-catalyzed tetrahydropyranylation of tetrahydrofurfuryl alcohol (THFA)[2], this molecule serves a dual purpose: it acts as a highly stable, protected building block for downstream functionalization, and functions as an exceptional high-boiling, multidentate coordinating solvent for extreme-condition organometallic couplings.
This application note provides a deep dive into the mechanistic synthesis of this intermediate and outlines self-validating protocols for its generation and subsequent application in drug development workflows.
Physicochemical Profiling & Solvent Dynamics
The utility of 2-(Tetrahydrofurfuryloxy)tetrahydropyran stems from its unique physicochemical profile. By masking the primary hydroxyl group of THFA with a tetrahydropyranyl (THP) ether, the resulting molecule becomes inert to strong bases, nucleophiles, and organometallics[3]. Furthermore, the presence of three ether oxygens (the THF ring, the THP ring, and the acyclic linkage) provides exceptional chelation capabilities for stabilizing metal cations (e.g.,
Mechanistic Insights: The Tetrahydropyranylation Pathway
The synthesis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran relies on the protection of THFA using 3,4-dihydro-2H-pyran (DHP)[2].
Causality of the Reaction Design:
DHP is an electron-rich enol ether. When exposed to a catalytic amount of anhydrous acid (e.g., p-toluenesulfonic acid, p-TsOH), the double bond is rapidly protonated, generating a highly reactive, resonance-stabilized oxocarbenium ion[5]. The primary hydroxyl group of THFA acts as the nucleophile, attacking the oxocarbenium carbon to yield the THP ether[2].
Expert Insight: The choice of acid and strict anhydrous conditions are critical. If water is present, the oxocarbenium ion will undergo hydration to form 2-hydroxytetrahydropyran (a hemiacetal), which severely depresses the yield. Furthermore, the reaction is strictly reversible; trace acid during high-temperature distillation will cause the product to revert to DHP and THFA. Therefore, a rigorous basic quench prior to purification is mandatory.
System Preparation: Charge a flame-dried, argon-purged 1 L round-bottom flask with THFA and DCM.
Validation Check 1: Perform Karl Fischer titration on the mixture. Moisture content must be
ppm. If ppm, add activated 4Å molecular sieves and stir for 30 minutes before proceeding.
Catalyst Addition: Add p-TsOH to the stirring solution and cool the flask to 0 °C using an ice bath.
DHP Addition: Add DHP dropwise over 45 minutes.
Causality: The reaction is highly exothermic. Dropwise addition prevents thermal runaway and subsequent DHP polymerization.
Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.
Validation Check 2: Monitor via TLC (Hexane/EtOAc 4:1, visualized with phosphomolybdic acid stain). THFA
; Product . If THFA persists ( by visual estimation), add an additional 0.1 eq of DHP and stir for 1 hour.
Quench (Critical Step): Add 50 mL of saturated aqueous
and stir vigorously for 15 minutes.
Causality: Failure to completely neutralize the p-TsOH will result in catastrophic deprotection during the subsequent thermal distillation.
Workup & Purification: Separate the organic layer, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (Collect the fraction boiling at °C at 10 mmHg).
Validation Check 3: Confirm purity via GC-FID. The target purity should be
.
Protocol B: Application in High-Temperature Organometallic Synthesis
In this workflow, the synthesized 2-(Tetrahydrofurfuryloxy)tetrahydropyran is utilized as a high-boiling "T-Solvent" for a sterically hindered Grignard addition, replacing THF.
Step-by-Step Methodology:
Solvent Preparation: Degas the 2-(Tetrahydrofurfuryloxy)tetrahydropyran via three freeze-pump-thaw cycles and store over activated 3Å molecular sieves.
Grignard Formation: In a dry flask, synthesize the Grignard reagent (e.g., Cyclohexylmagnesium bromide) directly in the T-Solvent at 40 °C.
Causality: The multidentate ether oxygens of the T-Solvent strongly coordinate the
center, accelerating the oxidative insertion of magnesium into the alkyl halide compared to non-coordinating solvents.
High-Temp Coupling: Add the sterically hindered ketone API precursor. Heat the reaction to 105 °C under atmospheric pressure.
Validation Check 4: Standard THF would boil at 66 °C, necessitating a hazardous pressure vessel. Monitor the internal temperature; if it drops below 95 °C, the activation energy for the hindered addition is not met. Adjust the heating mantle to maintain 100–105 °C.
Reaction Monitoring: Sample the reaction every 2 hours and analyze via HPLC.
Validation Check 5: If an intermediate plateau is observed (no change in conversion over 2 hours), add 0.1 eq of fresh Grignard reagent to drive the reaction to completion.
Workup: Cool to 0 °C and quench carefully with saturated aqueous
, followed by standard extraction protocols.
Visualization of the Synthetic and Application Workflow
Workflow detailing the synthesis of T-Solvent and its application in high-temperature organometallics.
Application Notes and Protocols for 2-(Tetrahydrofurfuryloxy)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from publicly...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from publicly available data for analogous chemical structures and general laboratory safety principles. Users should always consult a comprehensive and verified SDS for 2-(Tetrahydrofurfuryloxy)tetrahydropyran and adhere to all institutional and regulatory safety protocols.
Section 1: Introduction and Scientific Context
2-(Tetrahydrofurfuryloxy)tetrahydropyran is a diether compound that incorporates both a tetrahydrofuran and a tetrahydropyran ring system. These structural motifs are prevalent in medicinal chemistry and organic synthesis, often imparting desirable physicochemical properties such as solubility and stability.[1][2] The tetrahydropyran (THP) moiety, in particular, is a common building block in the development of various therapeutic agents, including antitumor drugs.[3] Understanding the handling and storage protocols for this compound is paramount for ensuring laboratory safety and maintaining its chemical integrity for research and development applications.
This guide provides a detailed overview of the best practices for the safe handling, storage, and disposal of 2-(Tetrahydrofurfuryloxy)tetrahydropyran, with a focus on the scientific rationale behind each recommendation.
Section 2: Physicochemical and Hazardous Properties
A thorough understanding of the compound's properties is the foundation of safe laboratory practices.
2.1: Physical and Chemical Data
Property
Value
Source
CAS Number
710-14-5
Inferred from supplier data
Molecular Formula
C₁₀H₁₈O₃
Supplier Data
Molecular Weight
186.25 g/mol
Supplier Data
Appearance
Colorless liquid (presumed)
General ether properties
Density
1.03 g/mL at 25 °C
Supplier Data
Boiling Point
235-238 °C
Supplier Data
Flash Point
98 °C (208.4 °F) - closed cup
Supplier Data
Solubility
Soluble in many organic solvents.
General ether properties
2.2: Hazard Identification and Classification
Flammability: Classified as a combustible liquid. Vapors may form flammable mixtures with air, especially at elevated temperatures.[4][5]
Peroxide Formation: As a cyclic ether, it has the potential to form explosive peroxides upon exposure to air and light.[4][5] This is a critical and often understated hazard.
Eye Irritation: Likely to cause serious eye irritation upon contact.[6][7]
Skin Irritation: May cause skin irritation with prolonged or repeated contact.[6][7]
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[4][7]
Harmful if Swallowed: Ingestion may be harmful.[4][6]
Section 3: Protocols for Safe Handling
Adherence to meticulous handling procedures is crucial to mitigate the risks associated with 2-(Tetrahydrofurfuryloxy)tetrahydropyran.
3.1: Engineering Controls
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[8] Use of explosion-proof electrical equipment is highly recommended.[5][6]
3.2: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this chemical.
PPE Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles with side shields or a full-face shield.[9][10]
Protects against splashes and vapors that can cause serious eye irritation.
Prevents skin contact and potential irritation. Glove integrity should be inspected before each use.
Skin and Body Protection
A flame-retardant lab coat, long pants, and closed-toe shoes.[9][11]
Protects against accidental skin contact and provides a barrier in case of small spills.
Respiratory Protection
An air-purifying respirator with an appropriate organic vapor cartridge may be necessary for large-scale operations or in case of ventilation failure.[10][12]
Prevents inhalation of potentially harmful vapors.
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
Ground and bond containers when transferring the liquid to prevent static discharge.[5][6]
Section 4: Storage Protocols and Peroxide Management
The primary concern during the storage of 2-(Tetrahydrofurfuryloxy)tetrahydropyran is the formation of explosive peroxides.
4.1: General Storage Conditions
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][6]
Keep containers tightly closed to prevent the ingress of air and moisture.
Store away from incompatible materials, particularly strong oxidizing agents.[6]
Containers should be made of an appropriate material, such as glass or a compatible plastic, and should be clearly labeled.
4.2: The Critical Hazard of Peroxide Formation
Ethers like 2-(Tetrahydrofurfuryloxy)tetrahydropyran can react with atmospheric oxygen in the presence of light to form unstable and potentially explosive peroxides.[13] This process is a significant safety risk, especially if the peroxides are concentrated by distillation or evaporation.[2]
4.3: Peroxide Prevention and Detection Workflow
Caption: Workflow for the management of peroxide formation in 2-(Tetrahydrofurfuryloxy)tetrahydropyran.
4.4: Protocols for Peroxide Testing
Regular testing for peroxides is a critical safety measure.[14]
Method 1: Peroxide Test Strips
Dip the test strip into the solvent for the time specified by the manufacturer.
Remove the strip and allow the color to develop.
Compare the color of the strip to the color chart provided to determine the peroxide concentration.
Method 2: Potassium Iodide Test
Add 1 mL of the solvent to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.
A pale yellow color indicates a low concentration of peroxides, while a brown color suggests a high and potentially dangerous concentration.[14]
Action Levels:
< 20-30 ppm: Generally considered safe for use.
> 20-30 ppm: The solvent should be decontaminated or disposed of as hazardous waste.[14]
Visible crystals or precipitate: Do not handle the container. Treat it as a potential explosion hazard and contact your institution's environmental health and safety department immediately.[2]
Section 5: Emergency Procedures
Prompt and correct response to emergencies is vital to minimize harm.
5.1: Spill Response
For a small spill (<1 Liter) within a fume hood:
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[3]
Collect the absorbent material into a sealed container for hazardous waste disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
For a large spill (>1 Liter) or any spill outside a fume hood:
Alert others and activate the nearest fire alarm if the spill is significant or poses a fire hazard.
Contact your institution's emergency response team and provide them with the details of the spill.[11]
5.2: First Aid Measures
Exposure Route
First Aid Protocol
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
Skin Contact
Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][11]
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
5.3: Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][6]
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
Section 6: Waste Disposal
All waste containing 2-(Tetrahydrofurfuryloxy)tetrahydropyran must be handled as hazardous waste.
Collect waste in a clearly labeled, sealed, and compatible container.
Do not dispose of this chemical down the drain.[7]
Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.
Contact your institution's environmental health and safety department for specific disposal procedures.
Section 7: Conclusion
The safe and effective use of 2-(Tetrahydrofurfuryloxy)tetrahydropyran in a research and development setting hinges on a comprehensive understanding of its properties and a diligent application of safety protocols. The potential for peroxide formation is the most significant chronic hazard associated with this compound, necessitating a robust management and testing strategy. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment.
Section 8: References
AllSource Environmental. (2025, December 16). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]
University of Utah. (n.d.). Tetrahydrofuran. Retrieved from [Link]
Redox. (2023, August 4). Safety Data Sheet Tetrahydrofuran. Retrieved from [Link]
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Retrieved from [Link]
University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
University of Missouri. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
University of Waterloo. (2021, November). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]
Dartmouth College. (n.d.). Peroxide-Forming Chemicals. Retrieved from [Link]
University of British Columbia. (2017, November 27). Working Safely with Peroxide Forming Compounds. Retrieved from [Link]
Tango Therapeutics. (n.d.). Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product. Retrieved from [Link]
International Labour Organization & World Health Organization. (2021). ICSC 0578 - TETRAHYDROFURAN. Retrieved from [Link]
City University of New York. (n.d.). Chemical Incompatibility Guide. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). Safety First: Understanding the Handling and Storage of Tetrahydrofuran (THF). Retrieved from [Link]
preventing acid hydrolysis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Technical Support Center: Stability & Handling of 2-(Tetrahydrofurfuryloxy)tetrahydropyran Executive Technical Overview 2-(Tetrahydrofurfuryloxy)tetrahydropyran is a mixed acetal formed between tetrahydrofurfuryl alcohol...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Executive Technical Overview
2-(Tetrahydrofurfuryloxy)tetrahydropyran is a mixed acetal formed between tetrahydrofurfuryl alcohol and 3,4-dihydro-2H-pyran (DHP). In drug development and organic synthesis, this molecule often serves as a protected intermediate or a specialized solvent.
The Core Challenge:
The structural integrity of this molecule relies on the acetal linkage (O-C-O). Acetals are thermodynamically stable to strong bases, nucleophiles, and reductants but are kinetically labile to acids . Even trace acidity (from unneutralized silica gel, chloroform decomposition, or ambient CO2/moisture) can catalyze the cleavage of the tetrahydropyranyl (THP) group, regenerating the alcohol and releasing 5-hydroxypentanal (or its cyclic hemiacetal form).
This guide provides a self-validating system to ensure the stability of this compound during storage, purification, and reaction workups.
Troubleshooting Guide (Q&A)
Q1: I observed product degradation after flash chromatography. The NMR shows free alcohol and undefined aliphatic aldehydes. What happened?Diagnosis:On-Column Acidolysis. Standard silica gel is slightly acidic (pH 4.0–5.0 in aqueous slurry). This acidity is sufficient to cleave sensitive THP ethers during the time-scale of a column run.
Corrective Action: You must neutralize the stationary phase.
Immediate Fix: Pre-wash the silica column with a mobile phase containing 1% Triethylamine (TEA) or 1% Pyridine.
Protocol: See Protocol A below for the "Buffered Silica" method.
Q2: My compound decomposes upon storage, even in a sealed vial. Why?Diagnosis:Autocatalytic Hydrolysis. If the compound was isolated from an acidic reaction mixture (e.g., pTsOH catalyzed protection) without a rigorous basic wash, trace acid remains. Over time, moisture ingress reacts with the acid to cleave the acetal.
Corrective Action:
Purification: Ensure the final workup includes a wash with Saturated Aqueous NaHCO3.
Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent moisture and CO2 absorption (which forms carbonic acid).
Stabilizer: For long-term bulk storage, adding solid Potassium Carbonate (K2CO3) or a trace of TEA to the bottle can act as an acid scavenger.
Q3: Can I use Chloroform (CDCl3) for NMR analysis?Diagnosis:Solvent Acidity. Chloroform naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) upon exposure to light and oxygen.
Corrective Action:
Screening: Use CDCl3 stored over Silver Foil or solid K2CO3.
Alternative: Switch to Benzene-d6 or Acetone-d6 for highly sensitive samples. If CDCl3 is mandatory, filter it through a small plug of basic alumina immediately before use.
Mechanistic Visualization
Understanding the failure mode is critical for prevention. The diagram below illustrates the acid-catalyzed pathway you are trying to block.
Caption: Figure 1. Acid-catalyzed hydrolysis pathway.[1] The critical intervention point is the neutralization of protons before the formation of the reactive oxocarbenium ion.
Technical Data: Stability Profile
The following table summarizes the stability of THP ethers under various conditions. Use this to determine safe operating limits.
Slurry Preparation: Prepare the silica gel slurry using your starting mobile phase (e.g., 10% EtOAc in Hexanes).
Deactivation: Add 1% v/v Triethylamine to the slurry. (e.g., for 500 mL solvent, add 5 mL TEA).
Packing: Pour the slurry into the column and pack as normal.
Equilibration: Flush the column with 2 column volumes (CV) of the mobile phase containing 1% TEA.
Running the Column: You may continue to include 0.5% TEA in the eluent during the run, or switch to neutral solvent. The initial wash usually leaves enough amine adsorbed to the silica to maintain basicity throughout the separation.
Validation: Check the pH of the eluent exiting the column; it should be basic (pH > 8 on wet pH paper).
Protocol B: Safe Storage & Handling
Standard Operating Procedure (SOP) for long-term stability.
Final Workup: After synthesis, wash the organic layer with Saturated NaHCO3 followed by Brine.
Drying: Dry over Anhydrous K2CO3 (Potassium Carbonate) instead of MgSO4/Na2SO4. MgSO4 is slightly acidic; K2CO3 ensures a basic micro-environment.
Concentration: Rotovap at < 40°C. Do not heat excessively.
Packaging: Flash chromatography vials with Argon or Nitrogen before sealing. Store at 4°C.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Standard reference for THP stability and cleavage conditions).
improving yield in 2-(Tetrahydrofurfuryloxy)tetrahydropyran synthesis
Technical Support Center: 2-(Tetrahydrofurfuryloxy)tetrahydropyran Synthesis Case ID: THP-PROTECT-OPT-001 Topic: Yield Optimization & Troubleshooting for THP Protection of Tetrahydrofurfuryl Alcohol Status: Active Guide...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(Tetrahydrofurfuryloxy)tetrahydropyran Synthesis
Case ID: THP-PROTECT-OPT-001
Topic: Yield Optimization & Troubleshooting for THP Protection of Tetrahydrofurfuryl Alcohol
Status: Active Guide
Executive Summary
The synthesis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran involves the acid-catalyzed addition of tetrahydrofurfuryl alcohol (THFA) to 3,4-dihydro-2H-pyran (DHP) .[1] While theoretically straightforward, this reaction often suffers from variable yields due to three competing factors: DHP polymerization , acetal hydrolysis (reversibility), and incomplete conversion .
This guide provides a root-cause analysis and actionable protocols to stabilize your process and maximize yield.
Part 1: Critical Reaction Parameters (The "Why" Behind the Yield)
To improve yield, you must control the kinetic competition between the desired acetal formation and the undesired DHP polymerization.
Stoichiometry & Reagent Quality
The Issue: DHP is prone to hydrolysis and polymerization on storage. Old DHP contains peroxides and polymers, lowering the effective concentration.
The Fix:
Distill DHP before use if it has been stored for >3 months.
Stoichiometry: Use 1.2 to 1.5 equivalents of DHP relative to THFA. A 1:1 ratio often stalls at ~80-90% conversion because the reaction is an equilibrium; excess DHP drives it forward.
Catalyst Selection: The Acidity Trap
Strong acids (e.g.,
, unbuffered -TsOH) accelerate the reaction but also catalyze the rapid polymerization of DHP into a gummy residue, reducing the effective electrophile concentration.
Recommended Catalyst Hierarchy:
Catalyst
Acidity
Reaction Rate
Risk of Side Rxns
Recommendation
PPTS (Pyridinium p-toluenesulfonate)
Mild
Moderate
Low
Gold Standard for high yield & purity.
-TsOH·
Strong
Fast
High
Use only if PPTS fails; requires strict temp control (0°C).
Amberlyst-15
Heterogeneous
Moderate
Low
Excellent for easy workup (filtration); prevents acidic concentration.
Camphorsulfonic Acid (CSA)
Medium
Moderate
Low-Medium
Good alternative for solubility issues.
Part 2: Troubleshooting Guide (Q&A Format)
Q1: My reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You have likely reached thermodynamic equilibrium, or water has entered the system.
Root Cause: The formation of the THP ether is an equilibrium process. Water acts as a competing nucleophile, hydrolyzing the product back to the starting alcohol.[2]
Corrective Action:
Solvent: Switch to anhydrous DCM (Dichloromethane) or THF .
Drying: Add activated 4Å Molecular Sieves to the reaction vessel to scavenge trace water.
Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). Dilution favors dissociation.
Q2: The reaction mixture turned dark brown/black. What happened?
Diagnosis: DHP Polymerization.
Root Cause: The acid catalyst was too strong or the temperature was too high, causing the enol ether (DHP) to polymerize.
Corrective Action:
Switch Catalyst: Move to PPTS (10 mol%) .
Temperature: Conduct the addition of DHP at 0°C , then warm to Room Temperature (RT).
Mode of Addition: Add DHP dropwise to the solution of Alcohol + Catalyst. Do not dump the catalyst into neat DHP.
Q3: I had 95% conversion by TLC, but after rotovap, the yield dropped to 60%. Where did the product go?
Diagnosis: Acid-catalyzed hydrolysis during concentration.
Root Cause: THP ethers are acetals .[3] They are stable to base but extremely sensitive to acid. If you concentrate the reaction mixture without neutralizing the catalyst, the increasing concentration of acid (as solvent evaporates) hydrolyzes the product back to the alcohol.
Corrective Action:
Mandatory Quench: You MUST neutralize the reaction before evaporation.
Protocol: Add Triethylamine (Et3N) (1.5 eq relative to catalyst) or wash with saturated
solution. Ensure pH is >7 before removing solvent.
Part 3: Optimized Experimental Protocol
Target: Synthesis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Scale: 10 mmol
Setup: Flame-dry a round-bottom flask under
atmosphere.
Dissolution: Dissolve Tetrahydrofurfuryl alcohol (1.02 g, 10 mmol) in anhydrous DCM (20 mL, 0.5 M).
Catalyst: Add PPTS (0.25 g, 1.0 mmol, 10 mol%).
Note: If using p-TsOH, reduce to 1-2 mol% and cool to 0°C.
Reaction: Stir at Room Temperature for 4–12 hours.
Monitor: Check TLC (Hexane/EtOAc 4:1). Stain with PMA or
(THP ethers are not UV active).
Quench (CRITICAL): Add Triethylamine (0.2 mL) to neutralize the catalyst. Stir for 5 minutes.
Workup:
Dilute with Et2O (prevents emulsions).
Wash with water (
mL) to remove excess PPTS/DHP.
Wash with brine (
mL).
Dry over
, filter, and concentrate in vacuo.
Purification:
Distillation: Kugelrohr distillation is preferred for this liquid ether.
Column Chromatography: If necessary, use Silica gel neutralized with 1% Et3N in the eluent (Hexane/EtOAc) to prevent hydrolysis on the column.
Part 4: Mechanism & Pathway Visualization
The following diagram illustrates the competitive pathways. To maximize yield, we must block the "Polymerization" and "Hydrolysis" paths.
Caption: Mechanistic flow of THP protection. Green path represents the desired synthesis; red paths indicate yield-loss vectors (polymerization and acid-catalyzed hydrolysis).
References
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Tetrahydropyranyl Ethers).
BenchChem Technical Support. (2025). THP Protection of Primary Alcohols: Troubleshooting Guide. Retrieved from BenchChem.com.
Hoydonckx, H. E., et al. (2000). Esterification and transesterification of renewable chemicals. Topics in Catalysis, 27, 83–96.
Technical Support Center: Troubleshooting Peroxide Formation in 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Executive Summary 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFT) is a high-boiling, dipolar aprotic solvent often utilized as a replacement for THF or DMF in peptide synthesis and coupling reactions. Structurally, it rep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFT) is a high-boiling, dipolar aprotic solvent often utilized as a replacement for THF or DMF in peptide synthesis and coupling reactions. Structurally, it represents a "double threat" for peroxidation: it contains both a tetrahydrofuran (THF) ring and a tetrahydropyran (THP) moiety. Both rings possess
-protons highly susceptible to radical abstraction, leading to the formation of hydroperoxides ().
This guide provides a self-validating workflow for detecting, understanding, and removing these hazards.
Part 1: Diagnosis & Detection
User Question: I found an old bottle of TFT in the back of the cabinet. How do I know if it's safe to use?
The "Zero-Trust" Protocol:
Never trust the label date alone. Peroxides can form within months if the seal is compromised. Follow this logic gate:
Step 1: Visual Inspection (The "Do Not Touch" Rule)
Before moving the bottle, shine a high-intensity flashlight through the back of the amber glass.
Observation: Visible solid crystals (often near the cap threads), a viscous lower layer, or cloudiness.[1]
Action:STOP. Do not unscrew the cap. Friction on the threads can detonate crystallized peroxides.[2] Evacuate the area and contact your EHS/Hazmat team immediately.
Observation: Liquid is clear.
Action: Proceed to chemical testing.
Step 2: Chemical Quantification
Do not rely on simple "Yes/No" starch paper for critical applications. You need semi-quantitative data to determine remediation.
Method A: Commercial Test Strips (e.g., Quantofix®) [3]
Range: 0–100 ppm.
Protocol: Dip the strip into the solvent for 1 second. Shake off excess.[4] Wait exactly 15 seconds. Compare color to the chart.
Self-Validating Step: The Positive Control.
Many strips fail due to age or humidity. Always test a strip with a drop of dilute hydrogen peroxide (
) first. If the strip does not turn dark blue immediately, your detection system is broken. Do not proceed.
Method B: The Iodide Titration (The Gold Standard)
For precise quantification (essential before distillation).
Dissolve 1.0 g of KI in 10 mL of glacial acetic acid.
Add 1.0 mL of TFT solvent.
Result:
No Color: < 1 ppm (Safe).
Pale Yellow: 1–50 ppm (Treatable).
Dark Brown: > 100 ppm (High Hazard – Dispose).
Part 2: The Mechanism (Why is this happening?)
User Question: Why does TFT form peroxides so aggressively compared to other ethers?
Technical Insight:
TFT contains multiple "danger zones."[5] The carbon atoms adjacent to the ether oxygens (positions 2 and 5 on the rings) hold protons that are easily removed by free radicals. Once a radical is formed, it reacts with atmospheric oxygen to create a peroxy radical, initiating a chain reaction.[6]
Because TFT boils at a high temperature (~238°C), users often apply significant heat during distillation. If peroxides are present, this heat acts as the activation energy for explosive decomposition.[7]
Figure 1: The Auto-Oxidation Loop
Figure 1: The self-propagating radical chain reaction responsible for peroxide accumulation in ether solvents.
Part 3: Remediation & Removal[8]
User Question: I have 50 ppm peroxides. Can I just distill it to clean it up?
Critical Warning:NEVER distill peroxide-containing solvents to dryness. Distillation concentrates the higher-boiling peroxides in the pot. As the volume decreases, the temperature rises, and the concentration spikes—a recipe for explosion.
The Solution: Remove peroxides before any thermal manipulation.
This method is superior to ferrous sulfate washing for TFT because it does not introduce water, which is difficult to remove from high-boiling solvents.
Materials:
Activated Alumina (Basic or Neutral, Brockmann I).
Glass chromatography column.
Step-by-Step:
Pack the Column: Use approximately 20 g of alumina per 100 mL of solvent.
Elution: Pour the TFT through the column under gravity or slight nitrogen pressure. Peroxides are polar and will bind tightly to the alumina surface.
Validation (The Loop): Collect the first 10 mL and test immediately with a Quantofix strip.
If Positive: Repack with fresh alumina and repeat.
If Negative: Proceed with the rest of the volume.
Disposal of Alumina: The alumina now holds the peroxides. Flush the column with a dilute solution of Ferrous Sulfate (
) or Sodium Bisulfite to quench the peroxides before throwing the solid waste in the bin.
Decision Matrix: Treat or Toss?
Peroxide Level (ppm)
Status
Recommended Action
< 10 ppm
Safe
Safe for general use. Add stabilizer (BHT) if storing.
10 – 100 ppm
Caution
Must treat. Use Alumina column. Retest before distillation.
100 – 400 ppm
Hazard
Chemical reduction (Ferrous Sulfate) required, followed by drying.
> 400 ppm
Danger
Do not handle. Contact professional waste disposal.
Visible Crystals
LETHAL
Evacuate. Bomb squad/EHS jurisdiction.
Part 4: Prevention & Storage[4][9][10]
User Question: How do I prevent this from happening again?
Reasoning: Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and diffuses away more easily when the cap is opened. For a high-value solvent like TFT, the cost of Argon is justified by the safety margin.
2. Stabilization
Add BHT (Butylated hydroxytoluene) at 250 ppm. BHT acts as a radical scavenger, sacrificing itself to stop the chain reaction shown in Figure 1.
Note: If your application is sensitive to BHT (e.g., HPLC analysis), use the Alumina method immediately before use to remove both peroxides and the inhibitor.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[1][5][8][9][10][11][12] Chemical Health and Safety, 8(5), 12-22.
minimizing by-products in 2-(Tetrahydrofurfuryloxy)tetrahydropyran production
The following guide serves as a specialized Technical Support Center for researchers and process chemists optimizing the production of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 2224-63-7). This acetal-ether is produ...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers and process chemists optimizing the production of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 2224-63-7).
This acetal-ether is produced via the acid-catalyzed addition of tetrahydrofurfuryl alcohol (THFA) to 3,4-dihydro-2H-pyran (DHP) . While the chemistry appears simple, the competing polymerization of DHP and the reversibility of acetal formation often lead to low yields, high viscosity, and purification challenges.
Status: Active
Department: Process Chemistry & Optimization
Subject: Minimizing By-Products & Impurity Profiling
Module 1: Critical Process Parameters (The "Why" & "How")
Q1: My reaction mixture is turning yellow/orange and becoming viscous. What is happening?
Diagnosis: You are experiencing DHP Homopolymerization .
Root Cause: 3,4-dihydro-2H-pyran (DHP) is an enol ether. In the presence of acid—especially if the alcohol (nucleophile) concentration is locally low—DHP reacts with itself to form dimers, trimers, and oligomers. These are viscous and often colored.
Corrective Action:
Switch to Inverse Addition: Never add the catalyst to a mixture of DHP and THFA. Instead, dissolve the catalyst in the THFA (alcohol) first. Then, add DHP dropwise to this mixture. This ensures DHP is always the limiting reagent relative to the alcohol, statistically favoring the DHP-Alcohol reaction over DHP-DHP reaction.
Temperature Control: Maintain the reaction temperature between 0°C and 25°C . DHP polymerization has a higher activation energy than the desired acetal formation; keeping it cool suppresses the side reaction.
Q2: I see a "wet" peak in my NMR, and yield is lower than expected. Is my catalyst dead?
Diagnosis:Competitive Hydrolysis (Hemiacetal Formation) .
Root Cause: The reaction is an equilibrium. Water acts as a competing nucleophile. If water attacks the protonated DHP, it forms a hemiacetal (2-hydroxytetrahydropyran), which is unstable and reverts to starting materials or opens the ring.
Corrective Action:
Drying Protocol: Ensure THFA is dried to <0.05% water content (Karl Fischer titration).
Catalyst Choice: If using p-Toluenesulfonic acid (pTSA), use the anhydrous form or dry it by azeotropic distillation with toluene before use.
Atmosphere: Run the reaction under a nitrogen blanket.
Q3: The product degrades during vacuum distillation. Why?
Diagnosis:Acid-Catalyzed Reversion .
Root Cause: Acetals are stable to base but extremely labile to acid and heat. If the acid catalyst is not completely neutralized or removed before heating for distillation, the equilibrium shifts back to DHP (which boils off) and THFA.
Corrective Action:
Solid Phase Quench: Stir the reaction mixture with basic alumina or solid NaHCO₃ for 30 minutes, then filter.
Liquid Quench: Wash with 0.1 M NaOH or saturated NaHCO₃. Ensure the pH of the aqueous layer is >8.0 before separating phases.
Module 2: Visualizing the Chemistry
The following diagram illustrates the desired pathway versus the two primary failure modes: Polymerization (Viscosity) and Hydrolysis (Reversibility).
Figure 1: Mechanistic pathways showing the competition between the desired acetal formation (Green) and the primary by-products (Red).
Module 3: Optimized Experimental Protocol
This protocol is designed to be self-validating : if Step 2 fails (color change), you stop before wasting reagents in Step 3.
Boiling Point: ~90-100°C at 1-2 mmHg (Estimate—depends on vacuum).
Stabilization: Add 0.01% KOH pellets or triethylamine to the receiving flask to ensure the product remains non-acidic during storage.
Module 4: Troubleshooting & Data Analysis
Impurity Profile Table
Impurity Type
Visual Indicator
Analytical Marker (1H NMR)
Removal Strategy
DHP Dimer
Yellow color, high viscosity
Multiplets at 1.4–1.8 ppm (broad)
Difficult to distill; prevent via temp control.
THFA (Unreacted)
Colorless liquid
Triplet at ~3.7 ppm (-CH₂-OH)
Increase DHP equivalents slightly (1.2eq) or improve drying.
Hemiacetal
None (Transient)
Exchangeable proton (broad singlet)
Dry reagents; Azeotropic distillation.
Peroxides
None
Positive test with KI starch paper
Store under N₂ with BHT stabilizer.
Logic Flow for Troubleshooting
Figure 2: Decision tree for diagnosing reaction failures.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection of Alcohols as Tetrahydropyranyl Ethers).
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4][5] The Journal of Organic Chemistry, 42(23), 3772–3774.
Hoydonckx, H. E., et al. (2000). Esterification and transesterification of renewable chemicals. Topics in Catalysis, 27, 83–96. (Discusses industrial handling of furfuryl derivatives).
Technical Data Sheet: 3,4-Dihydro-2H-pyran. (General handling and polymerization hazards). PubChem CID 11087.
Technical Support Center: Phase Separation & Process Optimization with TFT-THP
The following technical guide is structured as a specialized support center resource. It synthesizes physicochemical data with practical process engineering to address phase separation challenges using 2-(Tetrahydrofurfu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource. It synthesizes physicochemical data with practical process engineering to address phase separation challenges using 2-(Tetrahydrofurfuryloxy)tetrahydropyran (referred to herein as TFT-THP ).[1][2][3][4][5]
Executive Summary: Why TFT-THP?
2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5) is a high-boiling, polar aprotic solvent featuring a bis-ether structure.[1][2][3][4][5] In process chemistry, it is increasingly utilized as a "problem-solver" solvent to resolve phase separation issues where traditional ethers (like THF or Diethyl Ether) fail.[1][4][5][6]
The Core Problem:
THF (Tetrahydrofuran) is water-miscible, making aqueous workups difficult (no phase separation) or requiring massive dilution/salting out.[1][3][4]
Diethyl Ether/MTBE often lack the polarity to solubilize complex, polar intermediates, leading to "oiling out" (product forms a third, gummy phase).[1][4][5][6]
The TFT-THP Solution:
TFT-THP occupies a "Goldilocks" zone.[1][2][3][5] With a LogP of ~1.7 , it is sufficiently lipophilic to form a distinct organic phase with water (unlike THF), yet possesses high oxygen content (polyether character) to dissolve polar species that would otherwise oil out in non-polar solvents.[4][6]
Diagnostic Hub: Troubleshooting Phase Issues
Use this decision matrix to identify and resolve your specific phase separation challenge.
Scenario A: The "Rag Layer" or Stable Emulsion
Symptom: After mixing TFT-THP with an aqueous phase, a cloudy intermediate layer forms, or the phases take hours to break.[1][3][4][5][6]
Root Cause:Density Matching.
TFT-THP has a density of 1.03 g/mL (at 25°C).[1][2][3][7] This is nearly identical to pure water (1.00 g/mL) and dilute aqueous buffers.[3][4][6] When densities match (
Increase Aqueous Density: Add Brine (NaCl) or Ammonium Sulfate to the aqueous layer.[1][3][6] Raising aqueous density to >1.10 g/mL forces the TFT-THP layer to float.[1][2][3][5][6]
Decrease Organic Density: Dilute the TFT-THP extract with a lighter co-solvent like Toluene (0.87 g/mL) or Heptane (0.68 g/mL) if the product solubility permits.[1][3][4][6]
Symptom: During extraction or crystallization, the product refuses to dissolve in the organic phase and forms a gummy oil at the bottom.[1][3][4][6]
Root Cause: The extraction solvent is too non-polar (e.g., Toluene, Hexane) for the polar intermediate.[1][4][6]
Corrective Protocol:
Introduce TFT-THP as Co-Solvent: Add TFT-THP (10–20% v/v) to the non-polar organic phase.[1][2][3][5][6] Its bis-ether structure acts as a hydrotrope , bridging the polarity gap and pulling the gummy oil back into the bulk organic layer.[1][3][4][5][6]
Temperature Swing: Heat the biphasic mixture to 50°C. TFT-THP’s high boiling point (235°C) allows for safe heating without solvent loss, increasing the mutual solubility of the oil.[1][3][4][6]
Scenario C: Incomplete Separation (Miscibility)
Symptom: You expected two phases, but obtained a single homogeneous phase (or very low recovery volume).[1][3][4]
Root Cause: Using TFT-THP with organic-soluble acids/bases or high alcohol content, which increases its water miscibility.[1][2][3][4][5]
Corrective Protocol:
Wash with Saturated Brine: This "salting out" effect reduces the solubility of TFT-THP in the aqueous phase, forcing phase separation.[1][3][4][5][6]
Acid/Base Adjustment: Ensure the pH is adjusted to keep the product neutral. Charged species (salts) act as surfactants that can solubilize the ether phase into water.[1][3][4][6]
Technical Data & Comparison
Table 1: Physicochemical Comparison for Phase Separation
Property
TFT-THP (The Solver)
THF (The Problem)
DCM (The Traditional)
Impact on Phase Separation
Boiling Point
235-238°C
66°C
40°C
TFT-THP allows high-temp processing; no evaporation during separation.[1][2][3][4][5]
Density (25°C)
1.03 g/mL
0.89 g/mL
1.33 g/mL
CRITICAL: TFT-THP can sink or float depending on aqueous salinity.[1][2][3][5]
Water Miscibility
Partial / Low
Miscible
Immiscible
TFT-THP forms a biphasic system without salting out (unlike THF).[1][2][3][4][5]
LogP
~1.7
0.46
1.25
Higher lipophilicity = cleaner interface than THF.[1][3][5][6]
Flash Point
98°C
-14°C
N/A
Safer, reduced flammability risk during workup.[1][3][4][5][6]
Standardized Workflows
Protocol 1: The "Density-Shift" Extraction
Use this when replacing THF to avoid emulsions.[1][2][3][5]
Reaction Completion: Perform reaction in TFT-THP or add it as the workup solvent.
Density Check: Measure the density of your aqueous stream.[1][3][6]
If Aqueous Density < 1.05 g/mL:STOP. The phases will not separate cleanly.
Action: Add NaCl (solid) until saturation or use 20% w/w brine.[1][3][4][6]
Mixing: Agitate layers vigorously.
Settling: Allow to stand. The TFT-THP layer will be on TOP (if aqueous density > 1.10).[1][2][3][5]
Note: If using pure water, TFT-THP may sink or form a stable emulsion.[1][3][4][5][6] Always use brine.[1][3][4][5][6]
Separation: Drain the lower aqueous brine. The upper layer is your Product in TFT-THP.[1][2][3][4][5][6]
Protocol 2: Anti-Oiling Crystallization
Use this to purify polar compounds that oil out.[1][2][3][5]
Dissolution: Dissolve crude material in minimal hot TFT-THP (100°C).
Precipitation: Slowly add a non-polar anti-solvent (e.g., Heptane).[1][3][4][6]
Observation: If oil droplets form, stop anti-solvent addition.[1][3][4][5][6] Add pure TFT-THP dropwise until the oil redissolves.[1][2][3][4][5][6]
Cooling: Cool slowly to Room Temperature. The high boiling point and viscosity of TFT-THP slow the nucleation, promoting crystalline growth over amorphous oiling.[1][3][4][5][6]
Mechanism Visualization
The following diagram illustrates how TFT-THP resolves the "THF Miscibility Problem" and the "Density Matching Risk."
Caption: Decision logic for transitioning from miscibility-prone solvents to TFT-THP and managing its unique density characteristics.
Frequently Asked Questions (FAQ)
Q: Can I rotovap TFT-THP off easily?A: No. With a boiling point of ~235°C, it is difficult to remove by standard rotary evaporation.[3][4][5][6] It is best used for:
Processes where the product is crystallized out of the TFT-THP (using an anti-solvent).[1][3][4][5][6]
Reactions where the next step can be performed in the same solvent (telescoping).[1][3][4][6]
Removal via column chromatography (it elutes early due to low polarity relative to alcohols).[1][3][4][6]
Q: Is TFT-THP prone to peroxide formation?A: Yes, like all ethers (THF, Dioxane), the bis-ether structure can form peroxides upon exposure to air.[1][4][5]
Protocol: Test for peroxides using KI strips before heating/distilling. Store under inert gas (Nitrogen/Argon) and preferably over molecular sieves.[1][3][4][6]
Q: Why does my TFT-THP layer sink sometimes and float other times?A: This is the "Density Trap."[1][2][3][4][5][6]
Pure Water (d=1.00): TFT-THP (d=1.03) may sink or hover.[1][3][4][6]
Saturated Brine (d=1.20): TFT-THP (d=1.03) will float.[1][3][4][6]
Recommendation: Always record the density of your aqueous phase before combining.[1][3][6] Aim for a density difference (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
ChemicalBook. (2025).[1][3][4][6] 2-(Tetrahydrofurfuryloxy)tetrahydropyran - Chemical Properties and Density Data. Retrieved from [1][2][4]
Sigma-Aldrich. (2025).[1][3][4][5][6] Safety Data Sheet: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (T-Solvent). Retrieved from [1][2][4][5]
PubChem. (2025).[1][3][4][6][8] Compound Summary: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5).[1][2][4][7][9] National Library of Medicine.[1][3][4][5][6] Retrieved from [1][2][4]
Santa Cruz Biotechnology. (2025).[1][3][4][6] 2(3)-(Tetrahydrofurfuryloxy)tetrahydropyran Product Data. Retrieved from [1][2][4][9]
1H NMR spectrum analysis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
1H NMR Spectrum Analysis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran: A Comparative Analytical Guide As a Senior Application Scientist, navigating the analytical characterization of protected chiral alcohols requires bal...
Author: BenchChem Technical Support Team. Date: March 2026
1H NMR Spectrum Analysis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran: A Comparative Analytical Guide
As a Senior Application Scientist, navigating the analytical characterization of protected chiral alcohols requires balancing synthetic utility with spectroscopic clarity. The compound 2-(Tetrahydrofurfuryloxy)tetrahydropyran—commonly known as the tetrahydropyranyl (THP) ether of tetrahydrofurfuryl alcohol—is a classic example of this dichotomy. While the THP group is highly valued in organic synthesis for its low cost, ease of installation, and robust stability against strong bases and organometallics[1], it introduces significant analytical challenges during 1H NMR characterization[2].
This guide objectively compares the 1H NMR performance of the THP-protected tetrahydrofurfuryl alcohol against analytical alternatives, providing researchers with field-proven methodologies and self-validating experimental protocols.
The Analytical Challenge: Stereocenter Proliferation
The root cause of the 1H NMR complexity in 2-(Tetrahydrofurfuryloxy)tetrahydropyran lies in its stereochemistry. Tetrahydrofurfuryl alcohol inherently possesses one chiral center at the C2 position of the tetrahydrofuran (THF) ring. When the alcohol reacts with 3,4-dihydro-2H-pyran (DHP) to form the THP ether, a new stereogenic center is generated at the acetal carbon (C2) of the tetrahydropyran ring[3].
Because the reaction is not diastereoselective, it yields a mixture of diastereomers (typically a complex mixture of (R,R), (S,S), (R,S), and (S,R) configurations)[4]. Diastereomers possess distinct physicochemical properties and different magnetic environments. Consequently, the 1H NMR spectrum exhibits severe peak doubling and multiplet overlap, particularly in the acetal proton region (~4.6 ppm) and the ring methylene envelope (1.4–2.0 ppm)[2].
Stereochemical pathway of THP protection leading to diastereomeric NMR complexity.
Comparative Spectral Analysis: THP vs. TBS Ethers
To establish a baseline for analytical clarity, it is highly effective to compare the THP ether with an alternative protecting group that does not induce diastereomerism, such as the tert-butyldimethylsilyl (TBS) ether[3]. The TBS group is achiral and provides massive, distinct singlet integrations that do not interfere with the critical ring protons of the THF moiety[5].
TBS allows for clear first-order coupling analysis of the THF ring. THP causes second-order complexity.
Diastereomeric Splitting
Present. All signals exhibit peak doubling/broadening.
Absent. Sharp, well-defined peaks.
If precise 1H NMR integration and coupling constant () analysis is required, TBS is the superior choice.
Alternative Analytical Workflows
When a synthetic route strictly mandates the use of the THP protecting group (e.g., due to downstream fluoride-based deprotections where a silyl ether would be prematurely cleaved), 1H NMR alone is insufficient for rigorous structural validation. In these cases, 2D NMR techniques must be employed.
Decision workflow for resolving complex 1H NMR spectra of chiral THP ethers.
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and NMR preparation of the THP ether, emphasizing the mechanistic causality behind each step.
Protocol A: Synthesis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Objective: Install the THP group while preventing acid-catalyzed degradation during isolation.
Reaction Setup: Dissolve tetrahydrofurfuryl alcohol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.
Causality: Anhydrous conditions prevent water from competing as a nucleophile, which would hydrolyze the DHP reagent into 5-hydroxypentanal[2].
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.05 equiv).
Causality: The acid protonates the electron-rich double bond of DHP, forming a resonance-stabilized oxonium ion intermediate that is highly susceptible to nucleophilic attack by the alcohol[3].
Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1, visualize with KMnO₄ stain).
Quenching (Critical Step): Once starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
Causality: THP ethers are extremely labile to acidic conditions[4]. Failing to neutralize the pTSA catalyst before solvent evaporation will cause the product to revert to the starting alcohol during concentration.
Workup & Isolation: Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure diastereomeric mixture as a colorless oil.
Protocol B: High-Resolution NMR Acquisition
Objective: Maximize spectral resolution to deconvolute diastereomeric overlap.
Sample Preparation: Dissolve 15–20 mg of the purified 2-(Tetrahydrofurfuryloxy)tetrahydropyran in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Instrument Parameters: Utilize a high-field NMR spectrometer (minimum 500 MHz, preferably 600 MHz or higher) to maximize the chemical shift dispersion of the overlapping multiplets.
2D NMR Validation: If the 1D 1H NMR spectrum remains too convoluted for publication-grade assignment, immediately acquire a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.
Causality: HSQC will separate the overlapping proton signals along the ¹³C dimension, clearly revealing the two distinct acetal carbons (~98 ppm) corresponding to the primary diastereomeric pairs, thereby validating the structural integrity of the protected product despite the 1H NMR visual complexity.
Conclusion
While 2-(Tetrahydrofurfuryloxy)tetrahydropyran is a synthetically indispensable intermediate, its 1H NMR spectrum is inherently compromised by the formation of diastereomers. For researchers prioritizing rapid, unambiguous 1H NMR characterization, alternative protecting groups like TBS ethers provide vastly superior spectral clarity. However, when THP protection is synthetically mandated, relying on high-field 2D NMR techniques (COSY/HSQC) is the most scientifically rigorous method to validate the product's structure and bypass the limitations of 1D 1H NMR analysis.
GC-MS fragmentation pattern of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Publish Comparison Guide: GC-MS Fragmentation of 2-(Tetrahydrofurfuryloxy)tetrahydropyran Executive Summary & Chemical Identity 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5) is a widely used protected form of...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: GC-MS Fragmentation of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
Executive Summary & Chemical Identity
2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS: 710-14-5) is a widely used protected form of tetrahydrofurfuryl alcohol (THFA), formed by the reaction of THFA with 3,4-dihydropyran (DHP). In pharmaceutical synthesis and process development, this compound often appears as a reaction intermediate or a solvent impurity.
Accurate identification of this molecule requires distinguishing it from its precursor (THFA) and degradation products. This guide details the unique "Double-85" fragmentation mechanism , where both the protecting group (THP) and the substrate (tetrahydrofurfuryl) moieties generate isobaric cations at m/z 85 , creating a distinct spectral signature that differs significantly from the unprotected alcohol.
Unlike simple ethers, the mass spectrum of 2-(Tetrahydrofurfuryloxy)tetrahydropyran is dominated by a single, massive peak at m/z 85 . This is not a coincidence; it arises because both sides of the ether oxygen can cleave to form stable oxonium ions with the exact same mass (isobaric fragments).
Mechanism A: Tetrahydropyranyl (THP) Ring Cleavage
The most common pathway for THP ethers is
-cleavage at the exocyclic C-O bond. The ionization occurs at the ring oxygen of the THP group, leading to the expulsion of the tetrahydrofurfuryloxy radical.
Fragment: Tetrahydropyranyl cation (Oxonium ion).
Formula: C₅H₉O⁺
m/z: 85
Mechanism B: Tetrahydrofurfuryl (THF) Ring Cleavage
Simultaneously, ionization can occur at the oxygen of the tetrahydrofuran ring.
-cleavage here breaks the bond between the exocyclic methylene group and the central ether oxygen.
Fragment: Tetrahydrofurfuryl cation (C₄H₇O-CH₂⁺).
Formula: C₅H₉O⁺
m/z: 85
Result: The convergence of these two pathways makes m/z 85 the overwhelming base peak, often suppressing the molecular ion (M⁺ 186) to <1% relative abundance.
Visualization of Fragmentation Pathways
Caption: Dual pathways (A and B) both lead to isobaric m/z 85 cations, creating the dominant base peak.
Comparative Analysis: Product vs. Precursor
In drug development workflows, it is critical to confirm the complete protection of the alcohol. The following table contrasts the fragmentation of the product (THP-THFA) against its starting material (THFA).
Feature
Product: THP-THFA (CAS 710-14-5)
Precursor: THFA (CAS 97-99-4)
Differentiation Logic
Base Peak
m/z 85 (Dominant)
m/z 71 (Dominant)
The shift from 71 to 85 confirms THP attachment.
Molecular Ion
m/z 186 (Absent/Trace)
m/z 102 (Weak/Trace)
Neither shows a strong M+, so fragment ratios are key.
Diagnostic Ratio
Ratio 85/71 > 5:1
Ratio 85/71 < 0.1:1
In THFA, m/z 85 is negligible. In the product, it is massive.
Secondary Peaks
m/z 55, 41, 29
m/z 43, 41, 29
m/z 55 is more prominent in the THP ether due to pyran ring opening.
Why m/z 71 appears in both:
In THFA: m/z 71 is the [M - CH₂OH]⁺ ion (Loss of the hydroxymethyl group).
In THP-THFA: m/z 71 arises from the degradation of the tetrahydrofurfuryl cation (m/z 85 losing CH₂) or direct ring cleavage. However, it is secondary to the stable m/z 85 ion.
Summary of Diagnostic Peaks
Use this reference table to assign peaks in your chromatogram.
m/z
Ion Identity
Origin
Relative Abundance (Approx)
85
C₅H₉O⁺
Base Peak. Overlap of THP⁺ and Tetrahydrofurfuryl⁺ ions.
100%
71
C₄H₇O⁺
THF ring fragment (Loss of exocyclic carbon).
15 - 30%
57
C₄H₉⁺
Alkyl fragment from ring opening.
10 - 20%
55
C₄H₇⁺
Pyran ring fragment (Loss of CH₂O).
20 - 40%
43
C₂H₃O⁺ / C₃H₇⁺
Acetyl or propyl fragment (Common in THF derivatives).
20 - 30%
41
C₃H₅⁺
Allyl cation (Ring fragmentation).
25 - 35%
References
NIST Mass Spectrometry Data Center. Mass Spectrum of Tetrahydropyran, 2-(tetrahydrofurfuryloxy)-. National Institute of Standards and Technology. Available at: [Link]
Bernasconi, M. et al. (2011). Collision-induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers. Rapid Communications in Mass Spectrometry. Available at: [Link]
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Ethers. Available at: [Link]
PubChem. Compound Summary: 2-(Tetrahydrofurfuryloxy)tetrahydropyran. National Library of Medicine. Available at: [Link]
2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP): A High-Boiling Aprotic Ether Alternative to NMP
This guide evaluates 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5), a high-boiling acetal-ether, as a potential alternative to N-Methyl-2-pyrrolidone (NMP).[1][2][3] [1][2][3][4] Executive Summary N-Methyl-2-py...
Author: BenchChem Technical Support Team. Date: March 2026
This guide evaluates 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5), a high-boiling acetal-ether, as a potential alternative to N-Methyl-2-pyrrolidone (NMP).[1][2][3]
[1][2][3][4]
Executive Summary
N-Methyl-2-pyrrolidone (NMP) has long been the gold standard for high-temperature, polar aprotic applications in drug development and organic synthesis.[1][2][3][4] However, its classification as a reproductive toxin (Repr.[3][4] 1B) and restriction under REACH Annex XVII have necessitated the search for safer alternatives.[3][4]
2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) emerges as a distinct candidate.[1][2][3][4] Unlike alkylamide alternatives (e.g., N-Butylpyrrolidinone), TFTHP is a bis-heterocyclic acetal-ether .[1][2][3][4] This structural difference confers unique advantages—specifically high boiling point and base stability—while introducing critical limitations regarding acid sensitivity that researchers must navigate.[3][4]
Best For: High-temperature nucleophilic substitutions (
), metal-catalyzed cross-couplings (Heck, Suzuki), and base-promoted alkylations.[1][2][3][4]
Not Recommended For: Acidic workflows, including standard Fmoc-SPPS global deprotection steps (due to acetal hydrolysis).[1][2][3][4]
Physicochemical Comparison
TFTHP offers a boiling point superior to NMP, reducing VOC emissions in high-temp reactions, but lacks the high dipole moment of the amide bond found in NMP.[3][4]
As a Senior Application Scientist, it is crucial to highlight the mechanistic limitation of TFTHP. The molecule contains a tetrahydropyranyl (THP) acetal linkage .[3][4]
The Mechanism: In the presence of aqueous acid (or strong organic acids like TFA), the acetal carbon at the 2-position of the THP ring undergoes protonation and hydrolysis, cleaving the molecule into Tetrahydrofurfuryl alcohol (THFA) and 5-hydroxypentanal (in equilibrium with 2-hydroxytetrahydropyran).[1][2][3][4]
The Consequence: TFTHP cannot be used as a direct substitute for NMP in the cleavage/deprotection steps of Solid-Phase Peptide Synthesis (SPPS), where 95% TFA is standard.[1][3][4] It is, however, an excellent solvent for coupling steps or base-catalyzed organic synthesis .[1][3][4]
Acid Hydrolysis Pathway (Visualized)
Caption: Under acidic conditions (e.g., TFA), TFTHP hydrolyzes, destroying the solvent integrity.[1][2][3][4]
Application Case Study: High-Temp
Reaction
Since TFTHP is stable to base and has a high boiling point (235°C), it is an ideal candidate to replace NMP in Nucleophilic Aromatic Substitution (
) , a common reaction in drug discovery that often requires high heat to overcome activation energy barriers.[1][3][4]
Experimental Protocol:
Synthesis of 4-Nitroaniline Derivative
Objective: Replace NMP with TFTHP in the reaction of 1-fluoro-4-nitrobenzene with morpholine.
Do not perform an acidic wash directly on the solvent if recycling is intended.[3][4]
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Note: TFTHP is partially water-miscible but less so than NMP; it may partition.[1][2][3][4] Extensive water washing is required to remove TFTHP from the organic layer.[3]
Purity: High. TFTHP does not decompose at 120°C under basic conditions.[3][4]
Advantage: The reaction can be run at higher temperatures (up to 200°C) if the substrate is unreactive, without the boiling risk associated with lower-boiling green solvents like 2-MeTHF (BP 80°C).[1][2][3][4]
Process Workflow Diagram
The following diagram illustrates the decision matrix for selecting TFTHP over NMP, ensuring process safety and chemical compatibility.
Caption: Decision tree for implementing TFTHP. Acid stability is the primary "No-Go" criterion.
Safety & Sustainability Profile
Toxicity: While comprehensive REACH dossiers for TFTHP are less mature than for NMP, ether-based solvents generally lack the specific amide-based reproductive toxicity (teratogenicity) associated with NMP and DMAc.[1][2][3][4]
Biodegradability: Ethers are traditionally difficult to biodegrade.[2][3][4] However, the acetal linkage in TFTHP provides a "chemical handle" for hydrolysis in the environment (acidic soil/water), potentially improving its breakdown profile compared to stable cyclic ethers like THF.[3]
Handling: TFTHP has a high flash point (>100°C, estimated based on BP), classifying it as a non-flammable liquid for transport in many jurisdictions, a significant safety upgrade over lower boiling alternatives.[3][4]
References
Chemical Properties of TFTHP: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5).[1][2][3][4] ChemicalBook / LookChem.[2][3][4] Link
General NMP Alternatives: Substitution of NMP in paint and coating applications. Danish Environmental Protection Agency.[2][3][4][5] Link
Acetal Stability: Greene, T.W., Wuts, P.G.M.[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Mechanistic grounding for acetal hydrolysis in acid).
Green Solvent Selection: Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Org. Process Res. Dev. 2013, 17, 11, 1517–1525.[3][4] Link[2][3]
A Comparative Toxicological Assessment: 2-(Tetrahydrofurfuryloxy)tetrahydropyran vs. Traditional Ethers
A Guide for Researchers and Drug Development Professionals In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical decision that influences not only reaction kinetics an...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical decision that influences not only reaction kinetics and product purity but also, most importantly, the safety of laboratory personnel and the environmental impact of the process. For decades, traditional ethers such as diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane have been mainstays in the laboratory. However, growing awareness of their associated toxicities has prompted a search for safer alternatives. This guide provides a comparative toxicological overview of a novel ether, 2-(Tetrahydrofurfuryloxy)tetrahydropyran, against these conventional solvents, supported by established data and a proposed experimental framework for direct comparison.
Understanding the Contenders: A Toxicological Snapshot
A direct comparison of the toxicological profiles of these ethers reveals significant differences in their hazard classifications. While comprehensive data for 2-(Tetrahydrofurfuryloxy)tetrahydropyran is not as extensive as for the more traditional ethers, we can infer its potential toxicological profile based on its structural similarity to other glycol ethers and its likely hydrolysis product, tetrahydrofurfuryl alcohol (THFA).
Table 1: Comparative Toxicological Data of Selected Ethers
Ether
Chemical Structure
Acute Oral LD50 (Rat)
Carcinogenicity
Key Hazards
2-(Tetrahydrofurfuryloxy)tetrahydropyran
Data not available; likely low acute toxicity by analogy to THFA (1600-2500 mg/kg)[1][2]
Not classified; no data available.
Potential for reproductive and developmental toxicity based on THFA data[1][3].
Likely to be carcinogenic to humans (IARC Group 2B)[6].
Carcinogen; liver and kidney toxicity; eye and respiratory irritant[5][6].
Analysis of Toxicological Profiles:
2-(Tetrahydrofurfuryloxy)tetrahydropyran: Belongs to the glycol ether family. The toxicity of such compounds is often related to their metabolites.[4][9] It is anticipated to have low acute toxicity. However, its hydrolysis product, tetrahydrofurfuryl alcohol (THFA), has shown reproductive and developmental toxicity in animal studies at high doses.[1][3]
Diethyl Ether: Possesses low acute toxicity but is a significant fire and explosion hazard due to its high volatility and tendency to form explosive peroxides.[4] It also acts as a central nervous system depressant.
Tetrahydrofuran (THF): Exhibits low to moderate acute toxicity.[5][6] The primary concerns with THF are its high flammability and peroxide-forming potential.[5] There is some evidence of carcinogenicity in animal studies.[7][8]
1,4-Dioxane: While having a higher LD50 than diethyl ether and THF, it is classified as a likely human carcinogen.[6] It is also a known liver and kidney toxin.[5]
Experimental Design: A Framework for In Vitro Cytotoxicity Assessment
To provide a direct and quantitative comparison of the cytotoxic potential of these ethers, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and metabolic activity.
Principle of the MTT Assay
The MTT assay is predicated on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This conversion is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using an organic solvent. The absorbance of the solubilized formazan is then measured spectrophotometrically, which is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Comparative Ether Toxicity
Materials:
Human Hepatocellular Carcinoma (HepG2) cell line
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
Trypsinize the cells and perform a cell count.
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.
Incubate the plate for 24 hours to allow for cell attachment.
Ether Treatment:
Prepare a series of dilutions for each ether in serum-free DMEM. A suggested concentration range is from 0.01% to 10% (v/v).
After 24 hours of cell attachment, carefully aspirate the culture medium from each well.
Add 100 µL of the respective ether dilutions to the wells in triplicate. Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).
Incubate the plate for 48 hours at 37°C and 5% CO2.
MTT Assay:
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for an additional 4 hours at 37°C.
Carefully aspirate the medium containing MTT from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently agitate the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
Data Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the ether concentration to generate a dose-response curve.
Determine the IC50 value (the concentration of the ether that inhibits 50% of cell viability) for each compound.
Cellular Mechanisms of Ether-Induced Toxicity
The cytotoxicity of ethers can be mediated through various cellular pathways, often culminating in either apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Caption: General pathways of ether-induced cytotoxicity.
Ethers can disrupt cellular membranes, leading to a loss of integrity and subsequent necrosis. Alternatively, they can induce mitochondrial dysfunction and the production of reactive oxygen species (ROS), triggering the apoptotic cascade. The specific pathway activated depends on the ether's chemical properties and the dose.
Conclusion and Future Directions
The selection of a solvent in a research or industrial setting should be a carefully considered decision, balancing efficacy with safety. While traditional ethers like diethyl ether and THF have a long history of use, their associated flammability and peroxide-forming hazards, along with the carcinogenic potential of 1,4-dioxane, necessitate the exploration of safer alternatives.
2-(Tetrahydrofurfuryloxy)tetrahydropyran, based on the toxicological data of its structural analogs, presents a potentially less hazardous profile in terms of acute toxicity and flammability. However, the potential for reproductive and developmental toxicity, as suggested by data on its likely metabolite THFA, warrants further investigation.
The provided experimental protocol for an MTT assay offers a robust and standardized method for directly comparing the in vitro cytotoxicity of 2-(Tetrahydrofurfuryloxy)tetrahydropyran with traditional ethers. The resulting IC50 values will provide valuable quantitative data to inform risk assessments and guide the selection of safer solvents in the laboratory and beyond. Further studies, including genotoxicity and chronic toxicity assessments, are recommended to build a more comprehensive toxicological profile for this promising alternative ether.
References
U.S. Environmental Protection Agency. (n.d.). Glycol Ethers. Retrieved from [Link]
Ataman Kimya. (n.d.). Tetrahydrofurfuryl Alcohol. Retrieved from [Link]
Australian Government Department of Health. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from [Link]
UCLA Chemistry. (n.d.). LCSS: Diethyl Ether. Retrieved from [Link]
California Department of Public Health. (2008). Glycol Ethers. Retrieved from [Link]
StatPearls. (2024). Glycol Ether Toxicology. Retrieved from [Link]
Agricultural Marketing Service. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme. (2013). Furan, tetrahydro-: Human health tier II assessment. Retrieved from [Link]
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
PubMed. (1978). Mutagenic Effects of Two Nitrofuran Food Preservatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Summary of Data Reported - Some chemicals that cause tumours of the urinary tract in rodents. Retrieved from [Link]
PubMed. (2019). Tetrahydrofuran-induced tumors in rodents are not relevant to humans: Quantitative weight of evidence analysis of mode of action information does not support classification of tetrahydrofuran as a possible human carcinogen. Retrieved from [Link]
PubMed. (1998). Carcinogenesis studies of tetrahydrofuran vapors in rats and mice. Retrieved from [Link]
ResearchGate. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Retrieved from [Link]
PubMed. (1990). Subchronic toxicity of tetrahydrofuran vapors in rats and mice. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol - Hazard Genotoxicity. Retrieved from [Link]
Biodegradability Evaluation of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP): A Comparative Technical Guide
The following guide provides an in-depth technical evaluation of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) , focusing on its biodegradability profile compared to industry-standard solvents like Tetrahydrofuran (TH...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical evaluation of 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) , focusing on its biodegradability profile compared to industry-standard solvents like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF).
Executive Summary
In the pursuit of sustainable solvent alternatives, 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TFTHP) (CAS: 710-14-5) emerges as a high-performance, biodegradable acetal solvent. Unlike Tetrahydrofuran (THF) , which is metabolically recalcitrant and prone to peroxide formation, TFTHP leverages a chemically engineered acetal linkage that facilitates environmental breakdown.
This guide presents a comparative analysis demonstrating that TFTHP offers a superior environmental fate profile through a hydrolysis-driven biodegradation mechanism , making it a viable "Green Chemistry" replacement for dipolar aprotic solvents and cyclic ethers in pharmaceutical formulations and organic synthesis.
Comparative Analysis: TFTHP vs. Industry Alternatives
The environmental viability of TFTHP is best understood when benchmarked against standard cyclic ethers. The following data synthesizes physicochemical properties with biodegradation metrics.
Key Insight: TFTHP's high boiling point and acetal structure allow it to function as a stable solvent during reaction conditions (neutral/basic) but degrade rapidly when exposed to environmental moisture and microbial enzymes, unlike the chemically robust ether linkages in THF and CPME.
Mechanistic Insight: The Hydrolysis-Driven Pathway
The superior biodegradability of TFTHP stems from its chemical structure. It is an acetal formed from Tetrahydrofurfuryl Alcohol (THFA) and 3,4-Dihydropyran (DHP) .
Degradation Pathway Logic
Abiotic/Enzymatic Hydrolysis: Upon release into aqueous environments (wastewater), the acetal bond cleaves.
Metabolite Generation: The molecule splits into two primary fragments:
Tetrahydrofurfuryl Alcohol (THFA): A known "Readily Biodegradable" solvent (OECD 301 series).
2-Hydroxytetrahydropyran: This hemiacetal exists in equilibrium with 5-Hydroxypentanal .
Mineralization: Both fragments enter standard metabolic pathways (Beta-oxidation/Krebs Cycle) and are fully mineralized to CO₂ and H₂O.
Visualizing the Pathway
The following diagram illustrates the degradation cascade of TFTHP compared to the recalcitrant pathway of THF.
Figure 1: Comparative biodegradation pathways of TFTHP (left) vs. THF (right). TFTHP breaks down into readily digestible fragments.
To empirically verify the biodegradability of TFTHP, the OECD 301F (Manometric Respirometry) test is the gold standard. This method is preferred over OECD 301B (CO₂ Evolution) for volatile or semi-volatile solvents as it occurs in a closed system, preventing loss of the test substance.
Protocol: OECD 301F (Manometric Respirometry)
Objective: Determine if TFTHP achieves >60% biodegradation within a 10-day window over a 28-day period.
1. Reagents & Inoculum Preparation
Test Medium: Standard OECD mineral medium (pH 7.4) containing trace elements (Fe, Mg, Ca) and essential nutrients (NH₄Cl, KH₂PO₄).
Inoculum: Activated sludge from a municipal wastewater treatment plant (WWTP).[1]
Pre-conditioning: Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).
Concentration: Adjust suspended solids (MLSS) to 30 mg/L in the final test vessel.
Test Substance: TFTHP (CAS 710-14-5), purity >98%.
2. Experimental Setup (Closed System)
Use a Manometric Respirometer (e.g., OxiTop® or equivalent).
Test Flasks (n=3): Mineral medium + Inoculum + TFTHP (100 mg/L ThOD).
Blank Flasks (n=3): Mineral medium + Inoculum (measures endogenous respiration).
Reference Flasks (n=2): Mineral medium + Inoculum + Sodium Benzoate (validates sludge activity).
Toxicity Control (n=1): Mineral medium + Inoculum + TFTHP + Sodium Benzoate (ensures TFTHP is not toxic to bacteria).
3. Measurement & Calculation
Principle: Bacteria consume O₂ as they degrade TFTHP. CO₂ produced is absorbed by NaOH pellets in the headspace trap. The pressure drop is directly proportional to O₂ consumption (BOD).
Calculation:
Where ThOD (Theoretical Oxygen Demand) is calculated from the molecular formula ().
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the OECD 301F Manometric Respirometry test.
Conclusion & Recommendations
TFTHP represents a significant advancement in green solvent technology. By incorporating a hydrolytically labile acetal linkage, it decouples the high solvency power required for processing from the environmental persistence associated with traditional ethers.
For Drug Development: TFTHP allows for easier regulatory filing (REACH/EPA) due to its non-persistent nature.
For Process Chemistry: It serves as a safer, higher-boiling alternative to THF, eliminating peroxide hazards while ensuring rapid biodegradation in wastewater treatment streams.
Final Recommendation: Researchers currently using THF or CPME in scale-up operations should prioritize TFTHP for evaluation, specifically verifying the hydrolysis rate in their specific wastewater pH conditions.
References
OECD. (1992).[2] Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development.[1][3][4] [Link]
Dastidar, R. G., et al. (2022).[5] Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent.[5] Green Chemistry. [Link]
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]
PubChem. (2025).[6] Compound Summary: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5). National Library of Medicine. [Link]
A Senior Application Scientist's Guide to Refractive Index Validation: A Comparative Analysis of 2-(Tetrahydrofurfuryloxy)tetrahydropyran
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. Among the fundamental physical properties, the refractive index (RI) serves as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. Among the fundamental physical properties, the refractive index (RI) serves as a critical quality attribute, offering insights into a substance's purity, concentration, and composition.[1][2][3] This guide provides an in-depth validation of the refractive index of 2-(Tetrahydrofurfuryloxy)tetrahydropyran, a versatile heterocyclic ether, and presents a comparative analysis with relevant alternative compounds. Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge and a robust experimental framework for accurate RI determination.
The Significance of Refractive Index in Scientific Research
The refractive index of a substance is an intrinsic optical property defined as the ratio of the speed of light in a vacuum to its speed within that substance.[4] This seemingly simple parameter has profound implications in various scientific domains. In the pharmaceutical industry, RI measurements are instrumental in:
Purity Assessment: Deviations from a standard refractive index value can indicate the presence of impurities.[2][3]
Concentration Determination: For solutions, the refractive index is often directly proportional to the concentration of the solute, a principle widely used in quality control.[2][5]
Material Characterization: The refractive index is a key descriptor in the physicochemical profiling of new chemical entities and excipients.[6][7]
Formulation Development: Ensuring the consistency of refractive index across different batches of a formulation is crucial for product quality and performance.
Comparative Analysis of Refractive Indices
The selection of a solvent or reagent in a synthetic pathway or formulation can be influenced by its optical properties. Here, we compare the refractive index of 2-(Tetrahydrofurfuryloxy)tetrahydropyran with several structurally related or commonly used ethers in laboratory and industrial settings.
This comparative data highlights the subtle yet significant differences in the refractive indices of these ethers, underscoring the importance of precise measurement for identification and quality control.
Experimental Protocol for Refractive Index Validation
To ensure the accuracy and reproducibility of refractive index measurements, a standardized protocol is essential. The following procedure is based on the principles outlined in ASTM D1218, a standard test method for the refractive index of liquids.[4][10][11][12][13]
I. Instrumentation and Calibration
A high-resolution digital refractometer is the instrument of choice for this validation.[1] The measurement is based on the principle of total internal reflection at the interface between a prism with a high refractive index and the sample.
Causality: The choice of a digital refractometer over a manual Abbe refractometer is to minimize operator-dependent errors and enhance accuracy and reproducibility.[1]
Self-Validation: Before sample analysis, the instrument's calibration must be verified using certified reference materials with known refractive indices at a specified temperature (typically 20°C). Deionized water (n20/D ≈ 1.3330) and other commercially available standards should be used. The instrument is considered calibrated if the readings for the standards are within the specified tolerance.
II. Sample Preparation and Handling
The sample, 2-(Tetrahydrofurfuryloxy)tetrahydropyran, must be a clear, transparent liquid, free from any suspended particles or immiscible liquids.
Causality: The presence of particulates or turbidity can scatter the light, leading to inaccurate and fluctuating readings.
Self-Validation: A visual inspection of the sample against a well-lit background is the primary validation step. If necessary, the sample should be filtered through a syringe filter compatible with the chemical nature of the compound.
III. Measurement Procedure
Temperature Equilibration: Ensure the refractometer's prism and the sample are at the standard measurement temperature of 20°C ± 0.1°C. Modern refractometers often have built-in Peltier temperature control.
Prism Cleaning: Thoroughly clean the surface of the measurement prism with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue. Allow the solvent to evaporate completely.
Sample Application: Apply a few drops of the 2-(Tetrahydrofurfuryloxy)tetrahydropyran sample onto the prism surface, ensuring it is fully covered.
Measurement: Initiate the measurement cycle on the digital refractometer. The instrument will automatically detect the critical angle of total reflection and display the refractive index.
Replicate Measurements: Perform at least three independent measurements, cleaning and applying a fresh sample for each replicate.
Data Recording and Analysis: Record the individual refractive index values and calculate the mean and standard deviation. The reported value should be the average of the replicate measurements.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the refractive index validation protocol.
Conclusion
The refractive index is a fundamental and powerful analytical parameter in the arsenal of researchers and drug development professionals. This guide has provided a comprehensive overview of the refractive index of 2-(Tetrahydrofurfuryloxy)tetrahydropyran, placed it in the context of comparable compounds, and detailed a robust, self-validating experimental protocol for its accurate determination. By adhering to standardized methodologies and understanding the underlying principles, scientists can ensure the integrity and reliability of their data, ultimately contributing to the advancement of pharmaceutical science.
References
ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021. [Link]
iTeh Standards, ASTM D1218-21 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]
ASTM D1218-99, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 1999. [Link]
ASTM D1218-02, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2002. [Link]
This guide outlines the critical safety, testing, and disposal protocols for 2-(Tetrahydrofurfuryloxy)tetrahydropyran (CAS 710-14-5).[1] Immediate Action Required: If you see white crystals , viscous oil , or stratificat...
2-(Tetrahydrofurfuryloxy)tetrahydropyran is a bis-cyclic ether, containing both tetrahydrofuran (THF) and tetrahydropyran (THP) moieties.[1] This structure makes it a Class B Peroxide Former , meaning it is susceptible to auto-oxidation and can form explosive peroxides upon concentration (evaporation or distillation).
Add the reducing solution to the solvent in a 1:5 ratio (20mL reducing solution per 100mL solvent).
Shake vigorously (if <100 ppm) or stir gently for 30 minutes.
Retest with a peroxide strip.
If negative: Separate the organic layer and dispose of as non-halogenated organic waste.
If positive: Repeat with fresh reducing solution.
Method B: Activated Alumina (For Trace Removal)
Pass the solvent through a column of activated alumina. This adsorbs peroxides rather than destroying them chemically.
Warning: The alumina becomes a high-hazard peroxide waste and must be quenched with ferrous sulfate before disposal.[1]
Standard Disposal Procedures
Once the material is confirmed peroxide-free (<10 ppm), follow these disposal streams.
Scenario A: Pure / Bulk Liquid
Waste Stream: Non-Halogenated Organic Solvents.
Container: High-density polyethylene (HDPE) or glass carboy.[1]
Labeling:
Chemical Name: 2-(Tetrahydrofurfuryloxy)tetrahydropyran (95%+)[1]
Hazards: Combustible, Irritant.
Note: "Peroxide Tested: [Date], Result: <10 ppm".
Scenario B: Mixtures (e.g., HPLC Waste)
Compatibility: Compatible with acetonitrile, methanol, and hexane.
Incompatibility:DO NOT MIX with strong oxidizers (nitric acid, chromic acid) or strong acids, as this can accelerate peroxide formation or ether cleavage.
Waste Code Determination:
If Flash Point < 60°C (due to mixture): D001 (Ignitable).[4]
If Peroxides > 100 ppm (untreated): D003 (Reactive).
Pure substance (Flash Point > 60°C): None (unless state-regulated).[1]
Disposal Logic Flowchart
The following diagram illustrates the critical decision-making process for handling this chemical.
Figure 1: Decision tree for the safe evaluation and disposal of 2-(Tetrahydrofurfuryloxy)tetrahydropyran waste.
Regulatory & Compliance (RCRA/EPA)
RCRA Status: This chemical is not explicitly P-listed or U-listed.[1]
Characteristic Waste:
Ignitability (D001): Only if mixed with flammable solvents (FP < 60°C).
Reactivity (D003): If peroxides are present at explosive levels.[2][5]
Labeling Requirements:
Must comply with HazCom 2012 (GHS) .
Labels must state: "Contains Peroxide Forming Chemicals."
Date of container opening and date of last peroxide test must be visible.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142440, 2-(Tetrahydrofurfuryloxy)tetrahydropyran. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] Retrieved from [Link][1]
Princeton University Environmental Health & Safety. Peroxide Forming Chemicals. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[4] Retrieved from [Link][1]
While 2-(Tetrahydrofurfuryloxy)tetrahydropyran (TTHP) is often viewed merely as a high-boiling solvent or protected intermediate, it presents two latent risks that standard safety protocols often overlook:[1]
Metabolic/Hydrolytic Toxicity: Upon contact with moisture or acid, the acetal linkage hydrolyzes to release Tetrahydrofurfuryl Alcohol (THFA) , a suspected reproductive toxin.[1]
Peroxidation: As a bis-ether structure with multiple alpha-protons, it is a Class B Peroxide Former .[1] It concentrates peroxides upon storage, which can detonate upon distillation or evaporation.
This guide provides a self-validating safety protocol designed for researchers requiring high-integrity handling standards.
High boiling point makes removal difficult; do not distill to dryness (peroxide risk).[1]
Flash Point
~97°C (208°F)
Combustible Liquid. Requires Class IIIB storage protocols.[1]
Density
1.03 g/mL
Slightly denser than water; sinks in aqueous extractions.[1]
Solubility
Immiscible with water
Forms a biphasic system; hydrolysis occurs at the interface.[1]
Part 2: Dynamic Risk Assessment & PPE Matrix
The Hazard Mechanism
Hydrolysis Risk: In the presence of gastric acids or mucosal moisture, TTHP cleaves into Dihydropyran (irritant) and Tetrahydrofurfuryl Alcohol (Reprotox Category 2).[1] Treat TTHP as if it is the reproductive toxin it releases.[1]
Permeation Risk: The ether backbone facilitates rapid permeation through standard disposable gloves.[1]
PPE Selection Matrix
PPE Component
Recommendation
Technical Rationale
Hand Protection (Splash)
Double Nitrile (min 0.11 mm each)
Warning: Nitrile degrades quickly (<15 mins) upon exposure to cyclic ethers.[1] Double gloving provides a "change window" only.[1]
Hand Protection (Immersion)
Silver Shield / Laminate (EVOH)
Mandatory for spill cleanup or bulk transfer.[1] Cyclic ethers readily permeate Butyl and Viton; Laminate is the only absolute barrier.[1]
Respiratory
Type A (Organic Vapor)
Required if heating >60°C or aerosolizing.[1] The high boiling point reduces vapor pressure at RT, but aerosols are highly bioavailable.
Eye/Face
Chemical Goggles + Face Shield
Essential during synthesis or quenching; prevents ocular absorption of hydrolytic byproducts.[1]
Part 3: Operational Protocols
Receipt & Storage (The "Peroxide Clock")
Labeling: Upon receipt, affix a bright yellow "Peroxide Former" label.[1] Write two dates: Date Received and Date Opened .
Inert Storage: Store under an argon or nitrogen blanket.[1] Oxygen promotes radical propagation at the
Temperature: Store at 2–8°C in the dark. Light accelerates photo-oxidation.[1]
Shelf Life: Discard or test 12 months after opening.
Handling & Synthesis
Acid Sensitivity: Avoid strong aqueous acids unless hydrolysis is the intended reaction.[1] Exothermic cleavage can release volatile dihydropyran.[1]
Glassware: Use only borosilicate glass. Avoid metal spatulas or needles if peroxides are suspected (metal ions catalyze decomposition).[1]
Evaporation:NEVER rotary evaporate to dryness.[1] Leave at least 10% volume in the flask to keep potential peroxides diluted.[1]
Peroxide Testing Workflow
Before distilling or heating >80°C, you must validate peroxide levels.[1]
Figure 1: Decision logic for peroxide testing. Note that >100 ppm represents an immediate explosion hazard if concentrated.[1]
Part 4: Emergency & Disposal
Spill Management
Evacuate: Clear the immediate area.
PPE Up: Don Silver Shield/Laminate gloves and a respirator.[1]
Absorb: Use vermiculite or sand.[1] Do not use paper towels (combustible ethers + paper = fire hazard).[1]
Neutralize: If the spill is old/crusty (potential crystals), do not friction wipe .[1] Wet with water/solvent mist from a distance first.[1]
Waste Disposal
Stream: Segregate into Non-Halogenated Organic Solvent waste.
Pre-Treatment: If peroxides are detected (10-100 ppm), reduce with ferrous sulfate or sodium bisulfite solution before placing in the waste container to prevent container pressurization.[1]
Labeling: Explicitly list "Tetrahydrofurfuryl Alcohol Precursor" on the waste tag to alert downstream handlers of toxicity.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 62314, Tetrahydrofurfuryl alcohol. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Class B Peroxide Formers Safety Guidelines. Retrieved from [Link][1][3]
Forsberg, K., & Mansdorf, S. Z. (2014).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Data inferred for cyclic ethers).